Ajmalicine
Description
This compound has been reported in Rauvolfia yunnanensis, Sarcococca saligna, and other organisms with data available.
RN given refers to (19alpha)-isomer; structure
Properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XJTZBENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904151 | |
| Record name | Raubasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-04-5 | |
| Record name | Ajmalicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raubasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raubasine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raubasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ajmalicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAUBASINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ajmalicine's Mechanism of Action on α1-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine (B1678821), an indole (B1671886) alkaloid, is recognized for its therapeutic applications as an antihypertensive agent, primarily attributed to its antagonist activity at α1-adrenergic receptors (α1-adrenoceptors). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on α1-adrenoceptors. It details the established signaling pathways of these receptors, outlines the experimental protocols for characterizing the binding and functional activity of antagonists like this compound, and presents a framework for the quantitative analysis of its pharmacological effects. While this compound is established as an α1-adrenoceptor antagonist, this guide also highlights the current gap in publicly available quantitative data regarding its specific binding affinity (Ki) and functional antagonist potency (pA2) for the individual α1-adrenoceptor subtypes (α1A, α1B, and α1D). The methodologies provided herein offer a clear roadmap for researchers to determine these critical pharmacological parameters.
Introduction to α1-Adrenergic Receptors
α1-Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial components of the sympathetic nervous system. They are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. Three distinct subtypes of the α1-adrenoceptor have been identified: α1A, α1B, and α1D. These subtypes are widely distributed throughout the body and mediate a variety of physiological responses, most notably the contraction of smooth muscle in blood vessels, the genitourinary tract, and other organs.
The primary signaling mechanism for all α1-adrenoceptor subtypes involves their coupling to the Gq/11 family of G proteins. Activation of the receptor by an agonist initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC), ultimately resulting in a cellular response such as smooth muscle contraction.
Molecular Mechanism of Action of this compound
This compound functions as a competitive antagonist at α1-adrenoceptors. This means that it binds to the same site as endogenous agonists like norepinephrine but does not activate the receptor. By occupying the binding site, this compound prevents the binding of agonists and thereby inhibits the initiation of the downstream signaling cascade. The primary physiological consequence of this antagonism, particularly in the vasculature, is the inhibition of vasoconstriction, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway Blockade
The canonical signaling pathway initiated by the activation of α1-adrenoceptors is depicted below. This compound, as an antagonist, blocks this cascade at the receptor level.
Caption: α1-Adrenergic receptor signaling pathway and its inhibition by this compound.
Quantitative Analysis of this compound's Interaction
A thorough pharmacological characterization of an antagonist requires quantitative data on its binding affinity and functional potency. The following sections and tables outline the key parameters that need to be determined experimentally for this compound.
Binding Affinity Data
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through radioligand binding assays, and the inhibition constant (Ki) is the standard measure. A lower Ki value indicates a higher binding affinity. The IC50 value, the concentration of a competing ligand that displaces 50% of a specific radioligand, is determined experimentally and used to calculate the Ki.
Table 1: this compound Binding Affinity at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) | This compound IC50 (nM) | Reference |
|---|---|---|---|---|
| α1A | [³H]-Prazosin | Data not available | Data not available | |
| α1B | [³H]-Prazosin | Data not available | Data not available |
| α1D | [³H]-Prazosin | Data not available | Data not available | |
Functional Antagonist Potency Data
The functional potency of an antagonist is its ability to inhibit the response to an agonist in a functional assay, such as measuring smooth muscle contraction in a tissue bath experiment. The pA2 value is a measure of the potency of a competitive antagonist, with a higher pA2 value indicating a more potent antagonist.
Table 2: Functional Antagonist Potency of this compound at α1-Adrenergic Receptors
| Tissue/Cell Line | Agonist | This compound pA2 | Schild Slope | Reference |
|---|---|---|---|---|
| Rat Aorta | Norepinephrine | Data not available | Data not available | |
| Rabbit Aorta | Phenylephrine | Data not available | Data not available |
| Human Prostate | Norepinephrine | Data not available | Data not available | |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to determine the binding affinity and functional antagonist potency of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for the α1-adrenergic receptor subtypes using the radiolabeled antagonist [³H]-prazosin.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Culture cells stably expressing one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D). Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]-prazosin (typically at or below its Kd value) and a range of concentrations of this compound. Include control wells for total binding (only [³H]-prazosin) and non-specific binding (with a high concentration of an unlabeled α1-antagonist like phentolamine).
-
Incubation and Filtration: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.
-
Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Isolated Aortic Ring)
This protocol describes a functional assay to determine the pA2 value of this compound by measuring its ability to antagonize norepinephrine-induced contraction in isolated rat aortic rings.
Caption: Workflow for an in vitro functional assay using isolated tissue.
Detailed Methodology:
-
Tissue Preparation: Humanely euthanize a rat and excise the thoracic aorta. Place the aorta in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Carefully clean the aorta of connective tissue and cut it into rings of 2-3 mm in width. Mount the rings in an organ bath containing the physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for the α1-adrenoceptor agonist norepinephrine.
-
Wash the tissues and allow them to recover.
-
Incubate the tissues with a single concentration of this compound for a predetermined time to allow for equilibrium.
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.
-
Repeat this procedure with several different concentrations of this compound.
-
-
Data Analysis: Measure the magnitude of the rightward shift of the norepinephrine concentration-response curve caused by each concentration of this compound. Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist
The Biosynthetic Pathway of Ajmalicine in Catharanthus roseus: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway of ajmalicine (B1678821), a pharmaceutically significant monoterpenoid indole (B1671886) alkaloid (MIA), in the medicinal plant Catharanthus roseus. This compound is a valuable antihypertensive agent, and a thorough understanding of its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production. This document details the enzymatic steps, key intermediates, subcellular compartmentalization, and regulatory networks governing this compound synthesis. Furthermore, it presents available quantitative data on enzyme kinetics and metabolite accumulation, along with detailed experimental protocols for key analytical procedures.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that integrates precursors from two primary metabolic routes: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the terpenoid precursor secologanin (B1681713).[1] The pathway can be broadly segmented into three major stages:
-
Formation of Precursors: Tryptamine is synthesized from tryptophan, while secologanin is produced from geranyl diphosphate (B83284) (GPP).
-
Condensation to Strictosidine (B192452): Tryptamine and secologanin undergo a stereoselective condensation to form strictosidine, the universal precursor for most MIAs.[2]
-
Post-Strictosidine Modifications: A series of enzymatic modifications convert strictosidine into this compound.
The key enzymes and intermediates in this pathway are detailed below.
Tryptamine Biosynthesis
The indole moiety of this compound is derived from the amino acid L-tryptophan. The committed step in this branch of the pathway is the decarboxylation of L-tryptophan to yield tryptamine.
-
Enzyme: Tryptophan decarboxylase (TDC)
-
Reaction: L-Tryptophan → Tryptamine + CO₂[3]
Secologanin Biosynthesis
The terpenoid component, secologanin, is synthesized via the MEP pathway, which produces the precursor geraniol (B1671447).[3] Key enzymes in the later stages of secologanin synthesis include:
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 10-hydroxygeraniol.[3]
-
10-hydroxygeraniol oxidoreductase (10HGO): Oxidizes 10-hydroxygeraniol to 10-oxogeraniol.[2]
-
Secologanin synthase (SLS): Catalyzes the formation of the iridoid monoterpenoid, secologanin.[1]
Strictosidine Formation and Conversion to this compound
The crucial condensation of the two precursor pathways occurs in the plant cell vacuole.[1]
-
Strictosidine synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[2][4] This glucoalkaloid is the central precursor to over 2,000 TIAs.[1]
Following its synthesis, strictosidine is transported out of the vacuole to be further processed.
-
Strictosidine β-D-glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone.[2][5] This aglycone is unstable and rearranges to form intermediates such as 4,21-dehydrogeissoschizine (B1238243) and cathenamine.[1][6]
The final steps leading from these intermediates to this compound are catalyzed by a series of reductase enzymes that are not yet fully characterized.[1][7] Cathenamine is reduced to form this compound.[7]
Caption: The core biosynthetic pathway of this compound in Catharanthus roseus.
Subcellular Compartmentalization
The biosynthesis of this compound is a highly compartmentalized process, involving multiple subcellular locations.[3][8] This spatial separation of enzymes and intermediates is crucial for the regulation and efficiency of the pathway.
-
Cytoplasm: The initial steps of the pathway, including the synthesis of tryptamine by TDC and the early stages of the MEP pathway, occur in the cytoplasm.[9][10] Strictosidine synthase (STR) is also reported to be a cytoplasmic enzyme.[9][10]
-
Vacuole: The condensation of tryptamine and secologanin, catalyzed by STR, has been localized to the vacuole.[1][11]
-
Endoplasmic Reticulum (ER): Geraniol-10-hydroxylase (G10H), a key enzyme in secologanin biosynthesis, is anchored to the ER.[12] More recent studies suggest that Strictosidine β-D-glucosidase (SGD) is also associated with the ER.[12][13]
-
Nucleus: Some studies have indicated that SGD forms a stable complex within the nucleus.[14] The disruption of this complex can impact downstream biosynthesis.[6]
-
Chloroplasts: While not directly in the this compound-specific branch, enzymes for the later stages of vindoline (B23647) biosynthesis (another MIA) have been found in chloroplasts, highlighting the complex trafficking of intermediates across organelles in the broader TIA pathway.[9][10]
Regulation of this compound Biosynthesis
The this compound biosynthetic pathway is under tight transcriptional control, primarily influenced by developmental signals and environmental stresses, with the plant hormone jasmonate playing a pivotal role.[2]
Jasmonate Signaling Pathway
Elicitation with methyl jasmonate (MJ) significantly upregulates the expression of key genes in the this compound pathway, including TDC, STR, and G10H.[2] This response is mediated by a cascade of transcription factors:
-
CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a key activator of the jasmonate response.[2]
-
ORCA Transcription Factors: CrMYC2 activates the expression of the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family of transcription factors, such as ORCA2 and ORCA3.[2][15]
-
Gene Activation: These ORCA transcription factors then bind to the promoters of and activate the expression of various MIA biosynthetic genes.[2][14]
The pathway is also subject to negative regulation by Zinc finger Catharanthus Transcription factor (ZCT) proteins.[2][15] Additionally, the transcription factor CrWRKY1 has been shown to positively regulate the TIA pathway, including the activation of the TDC gene.[11]
Caption: Jasmonate signaling pathway regulating this compound biosynthesis.
Quantitative Data
Enzyme Kinetic Properties
The kinetic properties of several key enzymes in the this compound biosynthetic pathway have been characterized, providing insights into their catalytic efficiency and substrate affinities.
| Enzyme | Substrate(s) | Km Value | Vmax Value | Reference(s) |
| Tryptophan decarboxylase (TDC) | L-Tryptophan | 7.5 x 10⁻⁵ M (75 µM) | 2710 nmol/min/mg | [14][16][17] |
| Strictosidine synthase (STR) | Tryptamine | 2.3 mM | Not Reported | [3] |
| Secologanin | 3.4 mM | Not Reported | [3] | |
| Strictosidine β-D-glucosidase (SGD) | Strictosidine | Data not available | Data not available | [1] |
Note: Comprehensive kinetic data for all enzymes in the pathway, particularly for SGD, are not yet fully available and represent an area for further research.
Metabolite Accumulation
The accumulation of this compound and its precursors varies significantly depending on the plant tissue, developmental stage, and culture conditions.
| Metabolite | System/Condition | Concentration/Yield | Reference(s) |
| This compound | C. roseus cell cultures (low-density) | ~6x higher than high-density | [12] |
| This compound | STR-overexpressed hairy root cultures | 2-fold higher than control | [18] |
| This compound | Co-overexpression of DXR/MECS and STR | Higher than single gene overexpression | [18] |
| This compound | Endophyte-inoculated plants (cultivar Prabal) | 123.4 - 203.8% increase | [15] |
| This compound | Cambial Meristematic Cells | 1.78 mg/g | [2] |
| Catharanthine | Hairy root line LP10 | 4.3 mg/g DW | [2] |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the extraction and quantification of this compound from C. roseus plant material or cell cultures.[2][19]
5.1.1. Extraction
-
Lyophilize and grind the plant material or cell culture biomass to a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1 mL of methanol (B129727) and vortex vigorously for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.[2]
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and an aqueous buffer (B), such as 0.01 M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid.[13][17]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10-20 µL.
5.1.3. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Caption: Experimental workflow for this compound quantification by HPLC.
Enzyme Assays
5.2.1. Tryptophan Decarboxylase (TDC) Activity Assay (Fluorometric Method) [20]
This assay is based on the direct fluorometric measurement of tryptamine, the product of the TDC reaction.
-
Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., phosphate buffer), pyridoxal (B1214274) 5'-phosphate (PLP), L-tryptophan, and the enzyme extract.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Extraction: Stop the reaction and selectively extract the tryptamine into ethyl acetate (B1210297) under basic conditions (pH ≥ 11).
-
Fluorometry: Measure the fluorescence of the ethyl acetate phase using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
-
Quantification: Determine the amount of tryptamine produced by comparing the fluorescence reading to a standard curve of tryptamine.
5.2.2. Strictosidine Synthase (STR) Activity Assay (HPLC-based Method) [18][21]
This assay measures the formation of strictosidine from tryptamine and secologanin.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., pH 6.8), tryptamine, secologanin, and the enzyme preparation.[3]
-
Incubation: Incubate the mixture at 30°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol.
-
Analysis: Analyze the reaction mixture by HPLC to quantify the amount of strictosidine formed. The decrease in the tryptamine peak can also be monitored.[18]
5.2.3. Strictosidine β-D-glucosidase (SGD) Activity Assay [2]
This assay measures the disappearance of the substrate, strictosidine.
-
Reaction Mixture: Prepare a reaction mixture containing citrate/phosphate buffer (pH 6.0), the enzyme extract, and a known amount of strictosidine (can be from a total alkaloid extract).
-
Incubation: Incubate the mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding methanol.
-
Analysis: Centrifuge the mixture and analyze the supernatant by HPLC to measure the decrease in the strictosidine peak, which indicates enzyme activity.
Conclusion
The biosynthetic pathway of this compound in Catharanthus roseus is a complex and highly regulated process. This guide has provided an in-depth overview of the core pathway, its subcellular organization, and the key regulatory networks involved. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development. Further research is needed to fully elucidate the later steps of the pathway and to obtain a complete set of kinetic parameters for all the enzymes involved. Such knowledge will be instrumental in designing effective strategies to enhance the production of this vital pharmaceutical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 5. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 6. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]
- 8. Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2000042200A1 - Strictosidine glucosidase from catharanthus roseus and its use in alkaloid production - Google Patents [patents.google.com]
- 14. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
- 18. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholarworks.smith.edu [scholarworks.smith.edu]
A Technical Guide to the Natural Sources of Ajmalicine and Its Isolation from Rauvolfia serpentina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), also known as raubasine (B4998273) or δ-yohimbine, is a monoterpenoid indole (B1671886) alkaloid of significant pharmacological interest.[1][2] Primarily utilized as an antihypertensive agent for the treatment of high blood pressure, its therapeutic applications extend to managing circulatory disorders.[1][3][4] This alkaloid is naturally synthesized in a variety of plant species, with Rauvolfia serpentina and Catharanthus roseus being the most prominent sources.[2][5][6] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, purification, and quantification from the roots of Rauvolfia serpentina.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apocynaceae family.[2][6] The concentration of this compound can vary significantly between different species and even within different organs of the same plant.
Primary Plant Sources:
-
Rauvolfia serpentina (Indian Snakeroot): The roots of this plant are a major commercial source of this compound, along with other important alkaloids like reserpine (B192253) and ajmaline (B190527).[2][7]
-
Catharanthus roseus (Madagascar Periwinkle): This plant is another significant source, with this compound being present in both the roots and leaves.[2][6][8] The roots, however, generally contain higher concentrations.[2]
-
Mitragyna speciosa (Kratom): This plant is also known to contain this compound among its diverse alkaloid profile.[1]
-
Rauvolfia vomitoria and Uncaria elliptica: These species contain this compound in lesser quantities, primarily in the roots and stem bark.[2]
The distribution of this compound within the plant is not uniform. For instance, in Rauvolfia serpentina, the root bark is particularly rich in this alkaloid.[2] One study noted that the this compound content was higher in the leaf extract of R. serpentina (0.753 mg/g) compared to the root extract (0.440 mg/g), while other key alkaloids like reserpine and ajmaline were more concentrated in the roots.[9][10]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that involves the convergence of the shikimate and the methylerythritol phosphate (B84403) (MEP) pathways.[3] The shikimate pathway provides the indole precursor, tryptamine (B22526), while the MEP pathway supplies the terpenoid precursor, secologanin (B1681713).[3][11]
Key Enzymatic Steps:
-
Tryptamine Formation: The enzyme Tryptophan Decarboxylase (TDC) catalyzes the decarboxylation of L-tryptophan to yield tryptamine.[3][11]
-
Secologanin Synthesis: The MEP pathway produces geraniol, which is then converted to secologanin through a series of enzymatic reactions involving Geraniol 10-hydroxylase (G10H) and Secologanin Synthase (SLS).[3][11]
-
Strictosidine Formation: In a pivotal step, Strictosidine Synthase (STR) facilitates the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the common precursor for all monoterpenoid indole alkaloids.[1][12]
-
Conversion to this compound: Strictosidine is then deglycosylated by Strictosidine Glucosidase (SGD), leading to a highly reactive aglycone that undergoes a series of rearrangements to eventually form this compound.[1][3][12]
Isolation and Purification from Rauvolfia serpentina
The extraction of this compound from Rauvolfia serpentina roots is a multi-step process involving solvent extraction, purification, and subsequent analysis.
Data Presentation
Table 1: Quantitative Data on this compound Content and Extraction
| Parameter | Method/Source | Value | Reference |
| This compound Content | |||
| R. serpentina Root Extract | Spectrophotometric Analysis | 0.440 mg/g | [9][10] |
| R. serpentina Leaf Extract | Spectrophotometric Analysis | 0.753 mg/g | [9][10] |
| R. serpentina Roots | HPTLC Analysis | 0.17% | [7][13] |
| C. roseus Hairy Roots (LP10 line) | LC-MS/MS | 3.8 mg/g DW | [14] |
| C. roseus Callus (250 mg/L Tryptophan) | HPLC | 2.686 µg/g DW | [15] |
| Crude Extraction Yield | |||
| R. serpentina Roots | Ethanolic Extraction | 11.27% - 12.05% | [7][9][16] |
| Elicitation Effect | |||
| R. serpentina Hairy Roots (100 mM NaCl) | - | 14.8-fold increase | [17] |
| R. serpentina Hairy Roots (50 mg/L Mannan) | - | 3.1-fold increase | [17] |
Table 2: Analytical Metrics for this compound Quantification by HPLC
| Parameter | Method | Value | Reference |
| Recovery | RP-HPLC | 97.03% | [7][18][19] |
| Limit of Detection (LOD) | RP-HPLC | 4 µg/mL | [7][18][19] |
| Limit of Quantitation (LOQ) | RP-HPLC | 12 µg/mL | [7][18][19] |
| Linearity Range | RP-HPLC | 1-20 µg/mL | [4][18][19] |
Experimental Protocols
Protocol 1: Methanol-Based Extraction for HPLC Analysis
This protocol is adapted for the quantitative analysis of this compound from Rauvolfia serpentina roots.[4][7]
1. Materials and Reagents:
-
Air-dried root powder of Rauvolfia serpentina
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Reference standard of this compound
2. Sample Preparation and Extraction:
-
Accurately weigh 0.1 g of finely powdered, air-dried R. serpentina roots.[7]
-
Transfer the powder to a suitable flask and add 10 mL of methanol.[7][10]
-
Perform the extraction three times, each with 10 mL of fresh methanol, for a total duration of 10 hours (e.g., using maceration with agitation or sonication).[4][10]
-
Combine the methanolic extracts and filter to remove solid plant material.[7]
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.[4][7]
3. Purification (Defatting):
-
To the dried extract, add 5 mL of hexane and vortex thoroughly to dissolve non-polar constituents.[4][7]
-
Repeat the hexane wash three times, discarding the hexane layer each time.[4]
-
The remaining defatted residue contains the purified alkaloid fraction.
4. Sample for Analysis:
-
Redissolve the purified residue in a known volume of methanol (e.g., 5 mL).[20]
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[10]
Protocol 2: General Ethanolic Extraction for Crude Alkaloid Isolation
This method is suitable for obtaining a larger quantity of crude indole alkaloid extract for further purification or preliminary screening.[9][16]
1. Materials and Reagents:
-
Powdered root material of Rauvolfia serpentina
-
Ethanol (B145695) (95% or absolute)
2. Extraction Procedure (Soxhlet):
-
Weigh a desired quantity of powdered root material (e.g., 50 g).
-
Place the material in the thimble of a Soxhlet apparatus.
-
Add a sufficient volume of ethanol to the boiling flask.
-
Extract for 6-8 hours, or until the solvent in the siphon tube runs clear.[7]
3. Extraction Procedure (Maceration):
-
Place the powdered root material in a large flask.
-
Add a sufficient volume of ethanol to completely immerse the powder.
-
Seal the flask and agitate at room temperature for 48-72 hours.[7]
4. Concentration:
-
After extraction, filter the ethanolic solution to remove plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C until a semi-solid or solid crude extract is obtained.[7]
-
Store the crude extract in a desiccator over silica (B1680970) gel. The expected yield of total crude extract is approximately 11-12%.[7][9]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This is a validated RP-HPLC method for the simultaneous quantification of this compound, reserpine, and ajmaline.[18][19][21]
1. Chromatographic Conditions:
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent C18 column.[18]
-
Mobile Phase: A binary gradient of:
-
Gradient Program:
-
0–9 min: 15% A, 85% B
-
9–10 min: 25% A, 75% B
-
10–12 min: 30% A, 70% B
-
12–30 min: 35% A, 65% B
-
30–50 min: 15% A, 85% B (re-equilibration)[10]
-
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: 254 nm.[18]
-
Column Temperature: 26°C.[10]
2. Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of standard this compound (1 mg/mL) in methanol.[4][10]
-
Create a series of working standards (e.g., 1, 5, 10, 15, 20 µg/mL) through serial dilutions of the stock solution.[4]
-
Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.[22]
3. Analysis:
-
Inject the filtered sample solution (from Protocol 1) into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
Conclusion
This technical guide has detailed the primary natural sources of this compound, with a focus on Rauvolfia serpentina. The biosynthetic pathway, from primary metabolites to the final alkaloid, has been outlined. Furthermore, comprehensive and validated protocols for the extraction, purification, and quantification of this compound have been provided to aid researchers and professionals in drug development and natural product chemistry. The presented data and methodologies offer a solid foundation for further research and application of this pharmacologically vital compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mitwellness.com [mitwellness.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemistryjournal.in [chemistryjournal.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 13. scielo.br [scielo.br]
- 14. Screening and kinetic studies of catharanthine and this compound accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. [PDF] Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Ajmalicine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), also known as raubasine, is a monoterpenoid indole (B1671886) alkaloid predominantly found in the roots of Catharanthus roseus and various Rauvolfia species.[1][2] It is a compound of significant pharmacological interest, primarily utilized as an antihypertensive agent for its vasodilatory properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data and methodologies to support research and development applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental for the development of analytical methods, formulation strategies, and for interpreting its biological activity.
Table 1: General and Physical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [2][3] |
| Molecular Weight | 352.43 g/mol | [2][4] |
| Appearance | White to slightly yellowish crystalline powder | [5] |
| Melting Point | ~258 °C (with decomposition) | [6] |
| Boiling Point | Data not readily available | |
| pKa | Data not readily available | [3] |
| logP (computed) | 2.7 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Conditions | Citations |
| Water | Insoluble | Standard conditions | [2][5] |
| Chloroform (B151607) | Soluble | Standard conditions | [2][5] |
| Methanol | Sparingly Soluble | Standard conditions | [2][5] |
| Ethanol (B145695) | Soluble | Not specified | |
| Dimethyl Sulfoxide (DMSO) | 5.56 mg/mL (15.78 mM) | Ultrasonic and warming to 60°C | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.56 mg/mL (1.59 mM) | Not specified | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 0.56 mg/mL (1.59 mM) | Not specified | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of this compound.
Table 3: Spectroscopic Properties of this compound
| Spectroscopic Technique | Key Data | Citations |
| UV-Vis Spectroscopy (in Methanol) | λmax: 227 nm (log ε = 4.61), 292 nm (log ε = 3.79) | |
| Infrared (IR) Spectroscopy (KBr Pellet) | Characteristic peaks for indole ring, C=O (ester), C-O, and C-N bonds. | [3] |
| Mass Spectrometry (MS) | Precursor Ion [M+H]⁺: m/z 353.186. Major Fragment Ion: m/z 144. | [7] |
| ¹H NMR Spectroscopy | Complex spectrum with characteristic signals for aromatic, olefinic, and aliphatic protons. | [8][9] |
| ¹³C NMR Spectroscopy | 21 distinct carbon signals corresponding to the molecular structure. | [10] |
Stability and Degradation
This compound is susceptible to degradation under certain conditions, which is a critical consideration for its handling, storage, and formulation.
-
pH: this compound is more stable in acidic conditions and can degrade in neutral to alkaline environments.
-
Temperature: Elevated temperatures can lead to thermal degradation. It is recommended to avoid temperatures above 40-60°C during experimental procedures like solvent evaporation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation. Samples should be protected from light.[11]
-
Oxidation: this compound can be oxidized, and this process can be accelerated by the presence of oxidizing agents.
Solutions of this compound are generally unstable and should be prepared fresh.[4] For short-term storage, solutions should be kept at -20°C and protected from light.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data in research settings.
Protocol 1: Extraction of this compound from Catharanthus roseus
This protocol describes a common acid-base extraction method.
Materials:
-
Dried and powdered Catharanthus roseus whole herb
-
0.7% Sulfuric acid
-
Ammonium (B1175870) hydroxide
-
Chloroform
-
Absolute ethanol
-
5% Ethanolic sulfuric acid solution
-
Macroporous adsorbent resin
Procedure:
-
Soak the powdered plant material in 0.7% sulfuric acid.
-
Adjust the pH of the soak solution to 7-8 with ammonium hydroxide.
-
Perform liquid-liquid extraction with chloroform.
-
Concentrate the chloroform layer under vacuum to obtain the total weak alkaloid fraction.
-
Dissolve the total weak alkaloids in absolute ethanol and add 5% ethanolic sulfuric acid to a pH of 3.8-4.1 to precipitate and remove other alkaloids like vinblastine.
-
Filter the solution and adjust the filtrate pH to 7-8 with ammonium hydroxide.
-
Extract with chloroform and concentrate under vacuum to obtain the free alkaloid fraction containing this compound.
-
Further purify the this compound by chromatography on a macroporous adsorbent resin, eluting with a polar solvent/water gradient.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound = 98.0 HPLC 483-04-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-NMR metabonomics study of the therapeutic mechanism of total alkaloids and this compound from Rauvolfia verticillata in spontaneously hypertensive rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A 400 mhz 1H NMR study of the eight basic heteroyohimbine alkaloids | Semantic Scholar [semanticscholar.org]
- 10. 13C NMR spectra of some ajmalane alkaloids [air.unimi.it]
- 11. benchchem.com [benchchem.com]
The Critical Influence of Stereochemistry on the Bioactivity of Ajmalicine and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine (B1678821) is a monoterpenoid indole (B1671886) alkaloid of the heteroyohimbine class, naturally occurring in plants of the Rauvolfia and Catharanthus genera. Renowned for its pharmacological activity, this compound's therapeutic effects are intrinsically linked to its complex three-dimensional structure. The presence of multiple chiral centers gives rise to a variety of stereoisomers, each possessing distinct physicochemical properties and, critically, divergent biological activities. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its key isomers, including tetrahydroalstonine (B1682762) and 3-isothis compound. It details their structural differences, summarizes their pharmacological profiles, presents comprehensive experimental protocols for their isolation and analysis, and visualizes the primary signaling pathway associated with this compound's mechanism of action. This document serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and the development of stereochemically pure therapeutic agents.
Introduction to the Stereochemistry of Heteroyohimbine Alkaloids
The heteroyohimbine alkaloids, including this compound, are characterized by a pentacyclic ring system containing five chiral centers, giving rise to numerous potential stereoisomers.[1] The spatial arrangement of substituents at these chiral centers dictates the molecule's overall shape, which in turn governs its ability to interact with specific biological targets, such as G protein-coupled receptors. Even subtle changes in the configuration at a single chiral center can dramatically alter a compound's pharmacological profile, transforming it from a therapeutic agent into an inactive or even toxic substance.
This compound, for instance, is utilized as an antihypertensive agent due to its selective antagonism of α1-adrenergic receptors.[2] Conversely, its diastereomer, tetrahydroalstonine, exhibits selectivity for α2-adrenergic receptors. This stark difference in receptor preference, arising from a change in stereochemistry at a single carbon atom (C20), underscores the critical importance of stereochemical considerations in drug design and development. Understanding the precise three-dimensional structure of these alkaloids is therefore paramount for elucidating their mechanism of action and for the rational design of new, more selective therapeutic agents.
The Stereoisomers of this compound
This compound and its isomers share the same molecular formula and connectivity but differ in the spatial orientation of atoms. The core heteroyohimbine structure has key chiral centers at C3, C15, C16, C19, and C20. The configurations at these centers define the specific isomer.
-
This compound (Raubasine): Characterized by a specific configuration that allows it to selectively bind to and block α1-adrenergic receptors.[2]
-
Tetrahydroalstonine: A diastereomer of this compound, differing primarily in the stereochemistry at the C20 position. This change is responsible for its shift in selectivity towards α2-adrenergic receptors.
-
3-Isothis compound: An epimer of this compound where the stereochemistry at the C3 position is inverted.[3] This alteration also significantly impacts its biological activity.
-
Akuammigine: Another diastereomer that differs in stereochemistry, leading to a distinct pharmacological profile.
Data Presentation: Physicochemical and Pharmacological Properties
The subtle differences in stereochemistry between this compound and its isomers lead to distinct physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of this compound and Key Isomers
| Property | This compound | Tetrahydroalstonine | 3-Isothis compound |
| Molecular Formula | C₂₁H₂₄N₂O₃[2] | C₂₁H₂₄N₂O₃ | C₂₁H₂₄N₂O₃[3] |
| Molecular Weight | 352.4 g/mol [2] | 352.4 g/mol | 352.4 g/mol [3] |
| IUPAC Name | methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate[2] | methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate[3] |
| Optical Rotation ([α]D) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Melting Point | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Table 2: Pharmacological Profile and Receptor Selectivity
| Compound | Primary Target | Mechanism of Action | Therapeutic Use |
| This compound | α1-Adrenergic Receptor[2] | Selective Antagonist[2] | Antihypertensive, Vasodilator[2] |
| Tetrahydroalstonine | α2-Adrenergic Receptor | Selective Antagonist | Investigational (Neuroprotective effects) |
Note: The differential receptor selectivity is a direct consequence of the stereochemical differences between the molecules. For example, related yohimbine (B192690) isomers show stark differences in affinity, with yohimbine and rauwolscine (B89727) acting as potent α2-antagonists, while the stereoisomer corynanthine (B1669447) is a selective α1-antagonist.
Experimental Protocols
Accurate isolation, purification, and characterization are essential for studying the distinct properties of each stereoisomer.
Protocol 1: Extraction and Isolation of this compound from Catharanthus roseus
This protocol describes a standard acid-base extraction followed by chromatographic purification to isolate this compound.
A. Acid-Base Extraction
-
Maceration: Soak dried and powdered root material of Catharanthus roseus in a 0.7% sulfuric acid solution for several hours. This protonates the alkaloids, rendering them water-soluble.
-
Basification: Adjust the pH of the acidic solution to between 7 and 8 using ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Organic Extraction: Perform a liquid-liquid extraction of the basified aqueous solution using chloroform (B151607). The alkaloids will partition into the organic chloroform layer. Repeat the extraction multiple times to ensure a high yield.
-
Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under vacuum using a rotary evaporator to yield the total crude alkaloid fraction.
B. Chromatographic Purification
-
Column Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column to create the stationary phase.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate (B1210297) or methanol) to elute compounds of increasing polarity.
-
Fraction Collection and Analysis: Collect the eluate in fractions. Monitor the separation by spotting the fractions on Thin Layer Chromatography (TLC) plates alongside an this compound standard. Visualize the spots under a UV lamp.
-
Final Purification: Pool the fractions containing pure this compound (as determined by TLC) and evaporate the solvent under vacuum to obtain the purified compound.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the quantification of this compound in an extract.
-
Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in methanol (B129727) using ultrasonication for approximately 15-30 minutes.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of working standards of known concentrations by diluting the stock solution to construct a calibration curve.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and a buffer such as 0.01 M ammonium acetate, pH 6.8 (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Stereochemical Determination using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules.
-
Sample Preparation: Dissolve a high-purity sample of the isolated alkaloid (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR Analysis:
-
Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts, coupling constants (J-values), and multiplicities provide information about the connectivity and relative orientation of protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment and stereochemistry.
-
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon atoms that are separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry at chiral centers.
-
-
Data Interpretation: By systematically analyzing the correlations from these 2D NMR experiments, the complete chemical structure and the relative configuration of the stereocenters can be elucidated. Comparison of the spectral data with that of known isomers confirms the identity of the compound.
Visualizations: Workflows and Signaling Pathways
Experimental and Analytical Workflow
The following diagram outlines the logical workflow from the initial extraction of alkaloids to their final quantification and structural elucidation.
Caption: Workflow for this compound Isolation and Analysis.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound exerts its primary therapeutic effect—vasodilation and the lowering of blood pressure—by acting as a selective antagonist at α1-adrenergic receptors on smooth muscle cells. The signaling cascade that it inhibits is depicted below.
Caption: Signaling Pathway for α1-Adrenergic Receptor Antagonism.
When the natural agonist norepinephrine binds to the α1-adrenergic receptor, it activates a Gq protein, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and vasoconstriction. This compound, by selectively blocking this receptor, prevents this signaling cascade, leading to vasodilation.
Conclusion
The stereochemistry of this compound and its isomers is not merely a matter of academic interest but a fundamental determinant of their biological function. The distinct pharmacological profiles of diastereomers like this compound and tetrahydroalstonine, which differ only in the orientation of substituents at a single chiral center, provide a compelling illustration of the high degree of stereospecificity inherent in drug-receptor interactions. For researchers and professionals in drug development, a thorough understanding of these three-dimensional structures is essential. The application of robust experimental protocols for isolation, purification, and structural elucidation is critical for ensuring the development of enantiomerically pure compounds, thereby maximizing therapeutic efficacy and minimizing potential off-target effects. The continued study of these complex natural products holds significant promise for the discovery and design of novel, highly selective therapeutic agents.
References
The Crucial Role of Ajmalicine as a Key Intermediate in Terpenoid Indole Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), a monoterpenoid indole (B1671886) alkaloid (MIA), stands as a pivotal intermediate in the intricate web of plant secondary metabolism. Primarily sourced from medicinal plants such as Catharanthus roseus and Rauvolfia serpentina, this compound is not only a pharmacologically significant molecule in its own right, utilized for its antihypertensive properties, but also a critical precursor to a diverse array of other complex alkaloids.[1][2][3][4][5] A thorough understanding of its biosynthetic pathway is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, its regulation, quantitative production data, and detailed experimental methodologies for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process that converges two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).[5] The biosynthesis is highly compartmentalized within the plant cell, involving the cytoplasm, chloroplasts, and vacuole.
The Indole Pathway: From Tryptophan to Tryptamine
The journey to this compound's indole component begins with the amino acid L-tryptophan. The first committed step is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .[5] This enzyme is a key regulatory point in the pathway.
The Terpenoid Pathway: Synthesis of Secologanin
The iridoid glucoside secologanin is derived from the MEP pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the monoterpene geraniol. A series of subsequent enzymatic reactions, including hydroxylation by geraniol-10-hydroxylase (G10H) , oxidation, and cyclization, ultimately lead to the formation of secologanin.
The Central Condensation: Formation of Strictosidine (B192452)
The indole and terpenoid pathways converge in a crucial condensation reaction between tryptamine and secologanin. This reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively forms 3-α(S)-strictosidine, the universal precursor for virtually all MIAs.[6]
The Path to this compound: Post-Strictosidine Modifications
Following its synthesis, strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate undergoes a series of rearrangements and reductions to form various heteroyohimbine alkaloids, including this compound and its isomers, 19-epi-ajmalicine and tetrahydroalstonine.[7] The final steps involve an NADPH-dependent reductase.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at multiple levels, primarily through the transcriptional control of biosynthetic genes in response to various developmental and environmental cues. The jasmonate signaling pathway plays a central role in eliciting the production of MIAs.
The Jasmonate Signaling Cascade
The plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are potent inducers of the TIA pathway. The signaling cascade involves a series of transcription factors that ultimately activate the expression of biosynthetic genes.
-
Perception: The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).[5]
-
Derepression: This perception leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.
-
Activation of Master Regulators: The degradation of JAZ proteins releases the basic helix-loop-helix (bHLH) transcription factor CrMYC2 .[8]
-
Activation of AP2/ERF Transcription Factors: CrMYC2, in turn, activates the expression of AP2/ERF domain transcription factors, most notably ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain protein 3) .[9][10]
-
Gene Activation: ORCA3 and other related transcription factors then bind to the promoters of TIA biosynthetic genes, such as TDC and STR, to activate their transcription.[10] Repressors like the ZCT family of transcription factors can counteract this activation.[10]
Quantitative Data on this compound Production
The yield of this compound in Catharanthus roseus can be significantly enhanced through various strategies, including the use of elicitors and metabolic engineering. The following tables summarize quantitative data from various studies.
Table 1: Enhancement of this compound Production Using Elicitors in C. roseus Cell Cultures
| Elicitor | Concentration | Timing of Elicitation | This compound Yield | Fold Increase | Reference |
| Methyl Jasmonate (MJ) | 100 µM | Day 6 of culture | 10.2 mg/L | ~3 | [11] |
| Trichoderma viride extract | 5% (v/v) | 20-day old culture | 166 µg/g DW | ~3 | [12] |
| Aspergillus niger extract | 5% (v/v) | 20-day old culture | 90 µg/g DW | ~2 | [13] |
| Fusarium moniliforme extract | 5% (v/v) | 20-day old culture | 88 µg/g DW | ~2 | [13] |
Table 2: Enhancement of this compound Production through Metabolic Engineering in C. roseus
| Gene(s) Overexpressed | Expression System | This compound Accumulation | Fold Increase | Reference |
| STR | Hairy root cultures | - | ~2 | [14] |
| DXR (from MEP pathway) | Hairy root cultures | Enhanced | - | [14] |
| MECS (from MEP pathway) | Hairy root cultures | Enhanced | - | [14] |
| DXR + STR | Hairy root cultures | Higher than single overexpression | - | [14] |
| MECS + STR | Hairy root cultures | Higher than single overexpression | - | [14] |
| Multiple genes (17 total) | Saccharomyces cerevisiae | 61.4 mg/L | - | [15] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol outlines a general procedure for the extraction and quantification of this compound from plant material.
1. Sample Preparation and Extraction: a. Air-dry and finely powder the plant material (e.g., roots of R. serpentina). b. Accurately weigh 0.1 g of the powdered material. c. Extract the powder with 10 mL of methanol (B129727) three times (total 30 mL) for 10 hours using a Soxhlet apparatus or sonication.[16][17] d. Combine the methanolic extracts and filter. e. Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. f. Defat the dried extract by washing with 5 mL of hexane (B92381) three times. Discard the hexane layers.[16][17] g. Redissolve the dried, defatted extract in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).[16][17] h. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[18]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm).[17]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 0.01 M NaH₂PO₄, pH 3.5).[17][19]
-
Column Temperature: 26°C.[17]
3. Quantification: a. Prepare a series of standard solutions of this compound in methanol (e.g., 1-20 µg/mL).[17][19] b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Tryptophan Decarboxylase (TDC) Enzyme Assay
This assay measures the activity of TDC by quantifying the amount of tryptamine produced.
1. Enzyme Extraction: a. Homogenize frozen plant tissue in an appropriate extraction buffer. b. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract. c. Desalt the extract using a suitable column.
2. Assay Reaction: a. Prepare a reaction mixture containing the enzyme extract, L-tryptophan (substrate), and pyridoxal-5'-phosphate (cofactor) in a suitable buffer. b. Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1 hour).[20] c. Stop the reaction by adding a strong base.
3. Tryptamine Quantification: a. Extract the tryptamine from the reaction mixture using an organic solvent (e.g., ethyl acetate).[20] b. Quantify the tryptamine using fluorometry (excitation at 280 nm, emission at 350 nm) or HPLC.[20]
Protocol 3: Strictosidine Synthase (STR) Enzyme Assay
This assay determines STR activity by measuring the formation of strictosidine.
1. Enzyme Extraction: a. Follow the same procedure as for the TDC enzyme assay to obtain a crude enzyme extract.
2. Assay Reaction: a. Prepare a reaction mixture containing the enzyme extract, tryptamine, and secologanin in a suitable buffer (pH 6.8).[21] b. Incubate the reaction at a specific temperature for a defined time. c. Stop the reaction.
3. Strictosidine Quantification: a. Quantify the produced strictosidine using HPLC.[22] Alternatively, monitor the decrease in the substrate tryptamine.[22]
Protocol 4: Agrobacterium-mediated Transformation of Catharanthus roseus**
This protocol provides a general workflow for the genetic modification of C. roseus to study the effects of gene overexpression or silencing.
1. Vector Construction: a. Clone the gene of interest into a suitable binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
2. Agrobacterium Transformation: a. Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation or heat shock.[23]
3. Plant Transformation: a. Prepare sterile explants from C. roseus (e.g., leaf discs or seedlings).[23][24] b. Co-cultivate the explants with the transformed Agrobacterium strain. The use of acetosyringone (B1664989) can enhance transformation efficiency.[23] c. After co-cultivation, transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium and select for transformed plant cells. d. Regenerate whole plants or establish hairy root cultures from the selected transformed tissues.
4. Analysis of Transformants: a. Confirm the integration of the transgene using PCR. b. Analyze the expression of the transgene using RT-qPCR. c. Quantify the levels of this compound and other alkaloids using HPLC to determine the effect of the genetic modification.
Downstream Alkaloids from the this compound Pathway
This compound is a precursor to other important alkaloids. For instance, it is closely related to ajmaline (B190527), another pharmacologically active MIA. The biosynthetic pathway to ajmaline is more complex, involving a ten-step reaction from the intermediates that also lead to this compound.[7] Understanding these downstream pathways is crucial for a complete picture of MIA biosynthesis.
Conclusion
This compound holds a central position in the biosynthesis of terpenoid indole alkaloids. Its formation is a testament to the intricate and highly regulated nature of plant secondary metabolism. The elucidation of its biosynthetic pathway and the signaling networks that control it has opened up numerous possibilities for the enhanced production of this valuable pharmaceutical through metabolic engineering and synthetic biology approaches. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and manipulate this complex pathway, paving the way for the development of new and improved sources of this compound and other medically important alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. The basic helix-loop-helix transcription factor CrMYC2 controls the jasmonate-responsive expression of the ORCA genes that regulate alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ORCA3, a jasmonate-responsive transcriptional regulator of plant primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering the MEP pathway enhanced this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of this compound and sanguinarine de novo biosynthetic pathways using stable integration sites in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EASI Transformation Protocol: An Agrobacterium-Mediated Transient Transformation Protocol for Catharanthus roseus Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Ajmalicine's Therapeutic Uses in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmalicine (B1678821), a monoterpenoid indole (B1671886) alkaloid also known as raubasine, has long been recognized for its antihypertensive properties.[1][2] Primarily isolated from plants of the Rauwolfia and Catharanthus genera, its therapeutic effects are mainly attributed to its selective antagonism of α1-adrenergic receptors.[3][4] This technical guide provides a comprehensive review of the therapeutic applications of this compound in hypertension, detailing its mechanism of action, summarizing available quantitative data, and providing detailed experimental protocols for its evaluation. This document aims to serve as a core resource for researchers and professionals engaged in cardiovascular drug development.
Introduction
Hypertension is a major global health issue and a primary risk factor for cardiovascular diseases.[5] The exploration of natural products for novel antihypertensive agents remains a significant area of research. This compound is an indole alkaloid that has been utilized in the treatment of circulatory disorders, including high blood pressure.[1][2] Its primary mechanism involves the blockade of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[1][4] This guide synthesizes the current scientific knowledge on this compound, with a focus on its pharmacological basis and the experimental methodologies used to characterize its antihypertensive effects.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
The principal pharmacological effect of this compound is its potent and selective antagonism of α1-adrenergic receptors.[3] These receptors are Gq protein-coupled receptors located on vascular smooth muscle cells.[2] Upon stimulation by endogenous catecholamines like norepinephrine (B1679862), α1-adrenoceptors initiate a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[4]
This compound acts as a competitive antagonist at these postsynaptic α1-adrenergic receptors, preventing the binding of norepinephrine and epinephrine.[3] This blockade inhibits the downstream signaling pathway, resulting in vasodilation and a consequent lowering of blood pressure.[3] this compound exhibits preferential binding to α1-adrenoceptors over α2-adrenoceptors, which contributes to its hypotensive effects.[3]
Signaling Pathway of α1-Adrenergic Receptor Antagonism by this compound
Quantitative Data Summary
While this compound is a known antihypertensive agent, publicly available quantitative data, especially from clinical trials, is limited.[6] The following tables summarize the available preclinical data.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Parameter | Target Receptor | Value | Species/System | Reference |
| Binding Affinity (pA2) | α1-Adrenoceptor (vs. Noradrenaline) | 6.57 | Rat | [3] |
| Binding Affinity (pA2) | α2-Adrenoceptor (vs. Clonidine) | 6.2 | Rat | [3] |
| IC50 | Nicotinic Acetylcholine Receptor | 72.3 µM | - | [3] |
Table 2: In Vivo Antihypertensive Efficacy of this compound and Rauwolfia serpentina Extract
| Animal Model | Agent | Dosage Range | Route of Administration | Observed Effect on Blood Pressure | Reference |
| Pithed Rats | This compound (Raubasine) | 1 - 4 mg/kg | Intravenous | Reduction of the pressor response to electrical stimulation of the spinal sympathetic outflow and to phenylephrine. | [7] |
| High Salt-Induced Hypertensive Rats | Rauwolfia serpentina Extract | 100 mg/kg | Oral | Significant reduction in blood pressure. | [6] |
| High Salt-Induced Hypertensive Rats | Rauwolfia serpentina Extract | 200 mg/kg | Oral | Significant reduction in blood pressure. | [6] |
Note: The data for Rauwolfia serpentina extract is provided as an illustrative example due to the limited availability of quantitative data for pure this compound in hypertensive animal models.[6]
Detailed Experimental Protocols
In Vitro α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing α1-adrenergic receptors (e.g., rat liver or transfected cell lines).
-
Radioligand Binding: Incubate the membranes with a specific radiolabeled ligand for α1-adrenergic receptors (e.g., [³H]-prazosin) in the presence of varying concentrations of this compound.
-
Incubation and Separation: Allow the binding to reach equilibrium, then separate the bound and free radioligand by rapid filtration.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
In Vitro Vasodilation Assay in Isolated Rat Aortic Rings
Objective: To evaluate the vasodilatory effect of this compound and determine its EC50.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 4-5 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams.
-
Pre-contraction: Induce a submaximal contraction with a vasoconstrictor, typically norepinephrine (e.g., 10⁻⁶ M).
-
Compound Administration: Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative concentration-dependent manner.
-
Data Analysis:
-
Measure the relaxation at each concentration and express it as a percentage of the maximal contraction induced by norepinephrine.
-
Plot a dose-response curve to determine the EC50 value.[2]
-
In Vivo Evaluation in Hypertensive Animal Models
Objective: To assess the antihypertensive efficacy of this compound in a physiological system.
Recommended Animal Models:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[4]
-
L-NAME-Induced Hypertension: A model where hypertension is induced by inhibiting nitric oxide synthase.[4]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension.[6]
General Protocol:
-
Hypertension Induction (if applicable): Induce hypertension according to the chosen model's protocol.
-
Animal Grouping: Randomly assign hypertensive animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound, positive control).
-
Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 4 weeks) via the chosen route (e.g., oral gavage).[2][4]
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals throughout the study using methods like tail-cuff plethysmography or telemetry.[4]
-
Data Analysis: Analyze the changes in blood pressure from baseline for each group and perform statistical comparisons between the this compound-treated groups and the vehicle control group.[2]
Mandatory Visualizations
Experimental Workflow for Evaluating this compound in Hypertensive Rats
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for hypertension, primarily through its well-documented mechanism as a selective α1-adrenergic receptor antagonist.[2] The preclinical data, although limited in terms of comprehensive dose-response studies with the pure compound, supports its vasodilatory and blood pressure-lowering effects.
For drug development professionals, this compound presents an interesting scaffold for the development of new antihypertensive drugs. Future research should focus on:
-
Comprehensive Preclinical Studies: Conducting detailed dose-response studies of pure this compound in various hypertensive animal models to establish a clear efficacy profile.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a robust relationship between dosage, plasma concentration, and hemodynamic effects.
-
Clinical Trials: There is a significant need for well-designed, large-scale, and comparative clinical trials to definitively establish the efficacy and safety of this compound in the treatment of human hypertension, relative to current standard-of-care medications.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Beyond Blood Pressure: A Technical Guide to the Diverse Biological Activities of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), a monoterpenoid indole (B1671886) alkaloid predominantly found in Rauwolfia and Catharanthus species, is historically recognized for its antihypertensive properties as a selective alpha-1-adrenoceptor antagonist. However, emerging scientific evidence has unveiled a broader spectrum of biological activities, positioning this compound as a compelling molecule for further investigation in diverse therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound beyond its effects on hypertension, with a focus on its cytotoxic, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic potential. This document synthesizes quantitative data, detailed experimental protocols, and elucidated mechanisms of action to serve as a comprehensive resource for the scientific community.
Cytotoxic Activity
Recent in vitro studies have highlighted the potential of this compound as an anticancer agent. Its cytotoxic effects have been observed against various cancer cell lines, with a unique mechanism of action involving the induction of pyroptosis, a form of programmed cell death distinct from apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth in vitro.
| Cell Line | Assay | Duration | IC50 Value (µM) | Citation |
| H22 (Mouse Hepatoma) | Not Specified | Not Specified | Not Specified; activity reported | [1] |
Note: Specific IC50 values for this compound against a broad range of cancer cell lines are not yet widely published. The available literature primarily focuses on its mechanism of action in specific cell lines like H22 hepatoma cells.
Mechanism of Action: Pyroptosis Induction
In hepatoma cells, this compound has been shown to induce pyroptosis, a pro-inflammatory form of programmed cell death.[1] This process is mediated by the activation of caspase-3 and the subsequent cleavage of Gasdermin E (GSDME). The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This inflammatory response can further contribute to the anti-tumor effect. The induction of pyroptosis is linked to an increase in reactive oxygen species (ROS).[1]
Caption: this compound-induced pyroptosis pathway in hepatoma cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Neuroprotective Activities
This compound has emerged as a promising multi-target agent for neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are attributed to its ability to inhibit key enzymes, prevent protein aggregation, and protect against oxidative stress.[2]
Quantitative Neuroprotective Data
| Target/Activity | Metric | Value | Citation |
| Acetylcholinesterase (AChE) Inhibition | Binding Energy (in silico) | -9.02 kcal/mol | [2] |
| Butyrylcholinesterase (BuChE) Inhibition | Binding Energy (in silico) | -8.89 kcal/mol | [2] |
| Monoamine Oxidase-B (MAO-B) Inhibition | % Inhibition @ 40 µM | 89% | [3] |
| Beta-secretase 1 (BACE-1) Inhibition | % Inhibition @ 50 µM | 69% | [4] |
| Aβ42 Aggregation Inhibition | % Inhibition | 56% | [2] |
| Neuroprotection against Aβ42 toxicity (PC12 cells) | % Cell Survival @ 40 µM | 67% | [3] |
| Neuroprotection against H₂O₂ toxicity (PC12 cells) | % Cell Survival @ 40 µM | 89% | [3] |
Multi-Target Neuroprotective Mechanism
This compound's neuroprotective strategy involves a multi-pronged attack on the pathological cascades of Alzheimer's disease. It inhibits cholinesterases to improve cholinergic neurotransmission, reduces the production of amyloid-beta peptides by inhibiting BACE-1, prevents the formation of neurotoxic amyloid plaques by inhibiting Aβ42 aggregation, and mitigates oxidative stress by inhibiting MAO-B and protecting neuronal cells from oxidative damage.
Caption: Multi-target neuroprotective mechanism of this compound.
Experimental Protocols
This assay measures the inhibition of BACE-1 enzymatic activity using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET peptide substrate
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BACE-1 enzyme, FRET substrate, and serial dilutions of this compound in assay buffer.
-
Assay Reaction: In a 96-well plate, add the BACE-1 enzyme solution. Add the this compound dilutions or vehicle control. Pre-incubate for 15 minutes at room temperature.
-
Initiation and Measurement: Initiate the reaction by adding the FRET substrate. Immediately measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by this compound. Calculate the IC50 value from a dose-response curve.
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress.
Materials:
-
PC12 cells
-
Complete culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound for 18 hours.
-
Induction of Oxidative Stress: Induce cytotoxicity by adding H₂O₂ (final concentration 200 µM).
-
Incubation: Incubate the plates for an additional 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in section 1.3.
-
Data Analysis: Calculate the percentage of cell viability relative to the control to determine the neuroprotective effect of this compound.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, although this area is less explored compared to its other biological activities.
Quantitative Antimicrobial Data
| Microorganism | Assay | Result | Citation |
| Enterococcus sp. | Agar (B569324) well diffusion | 1.7 cm zone of inhibition | [5] |
Note: Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a broader spectrum of bacteria and fungi.
Experimental Protocol: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strain
-
Nutrient agar plates
-
This compound solution
-
Sterile cork borer
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it on the surface of a nutrient agar plate.
-
Well Creation: Create wells in the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume of the this compound solution to the wells.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.
Anti-Inflammatory and Antidiabetic Potential
Preliminary in silico and in vitro studies suggest that this compound may possess anti-inflammatory and antidiabetic properties. Computational docking studies indicate that this compound has the potential to activate the insulin (B600854) receptor.[6] Its ability to modulate pro-inflammatory cytokines, as seen in the context of pyroptosis, suggests a potential role in regulating inflammatory responses. However, comprehensive quantitative data and detailed mechanistic studies in these areas are currently limited and represent a promising avenue for future research.
Conclusion
This compound is a multifaceted indole alkaloid with a range of biological activities that extend well beyond its established antihypertensive effects. Its demonstrated cytotoxic activity through the induction of pyroptosis, and its multi-target neuroprotective potential, make it a significant lead compound for the development of novel therapeutics in oncology and neurodegenerative diseases. While its antimicrobial, anti-inflammatory, and antidiabetic activities are less characterized, they represent exciting areas for future investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable natural product. Further in vivo studies are warranted to validate these in vitro findings and to assess the bioavailability, efficacy, and safety of this compound in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and its Analogues Against AChE and BuChE for the Management of Alzheimer's Disease: An In-silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction of Ajmalicine from Rauvolfia serpentina Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvolfia serpentina, commonly known as Indian snakeroot, is a medicinal plant rich in a variety of bioactive terpenoid indole (B1671886) alkaloids.[1] Among these, ajmalicine (B1678821) (also known as raubasine) is a significant alkaloid with noted pharmacological value, primarily for its antihypertensive and vasodilatory properties.[1] The efficient and accurate extraction of this compound from the plant's roots is crucial for research, quality control, and the formulation of pharmaceutical agents. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from R. serpentina roots.
Data Presentation
The efficiency of this compound extraction is highly dependent on the methodology and solvents used. The following tables summarize key quantitative data from various validated protocols to facilitate comparison.
Table 1: this compound Extraction Yield and Content
| Parameter | Extraction Method | Value | Reference |
| Crude Extract Yield | Ethanolic Extraction | 11.27% - 12.05% | [1] |
| This compound Content in Root | Methanolic Extraction | 0.440 mg/g | [1][2] |
| This compound Content in Root | HPTLC Analysis | 0.17% | [1] |
Table 2: Analytical Metrics for this compound Quantification
| Parameter | Method | Value | Reference |
| Recovery | RP-HPLC | 97.03% | [1][3][4][5] |
| Limit of Detection (LOD) | RP-HPLC | 4 µg/mL | [1][3][4][5][6] |
| Limit of Quantification (LOQ) | RP-HPLC | 12 µg/mL | [1][3][4][5][6] |
| Recovery | HPTLC | 98.7% | [7][8] |
| Linearity Range | HPTLC | 200 - 1200 ng | [7][8] |
Experimental Protocols
Two primary methods for the extraction of this compound are detailed below: a methanol-based extraction suitable for quantitative analysis and a general ethanolic extraction for obtaining a crude extract.
Protocol 1: Methanol-Based Extraction for HPLC Analysis
This protocol is adapted from a method developed for the simultaneous quantification of this compound, reserpine, and ajmaline, demonstrating high recovery and reproducibility.[3][4][5]
1. Materials and Reagents:
-
Air-dried root powder of Rauvolfia serpentina
-
Methanol (B129727) (HPLC grade)[3][9]
-
Hexane (B92381) (HPLC grade)[1]
-
Hydrochloric Acid (HCl)
-
Filtration unit (e.g., Millipore)[3]
-
Rotary evaporator
2. Sample Preparation and Extraction:
-
Accurately weigh 0.1 g of finely powdered, air-dried R. serpentina roots.[1][3]
-
Transfer the powder to a suitable flask and add 10 mL of methanol.[3][9]
-
Extract for 10 hours. Repeat the extraction two more times with fresh methanol each time (3 x 10 mL total).[3][9]
-
Combine the methanolic extracts and filter to remove solid plant material.[1][3]
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.[1][3]
3. Purification (Defatting):
-
Redissolve the dried extract in a suitable solvent.
-
Add an equal volume of hexane and shake vigorously in a separatory funnel.
-
Allow the layers to separate and discard the upper hexane layer.
-
Repeat the hexane wash three times to ensure complete defatting.[1][3]
-
Collect the defatted extract and dry it completely.
4. Final Sample Preparation for HPLC:
-
Redissolve the final dried and defatted extract in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[9]
Protocol 2: General Ethanolic Extraction for Crude Extract
This method is suitable for obtaining a crude indole alkaloid extract for preliminary screening or further purification.
1. Materials and Reagents:
-
Powdered root material of Rauvolfia serpentina
-
Ethanol (B145695) (95% or absolute)
-
Soxhlet apparatus or orbital shaker
-
Rotary evaporator
-
Desiccator with silica (B1680970) gel
2. Extraction Procedure:
-
Weigh a desired quantity of powdered root material (e.g., 50 g).[1]
-
Place the material in the thimble of a Soxhlet apparatus or in a large flask for maceration.[1]
-
Add a sufficient volume of ethanol to completely immerse the powder.
-
Soxhlet Extraction: Extract for 6-8 hours, or until the solvent in the siphon tube runs clear.[1]
-
Maceration: If using a shaker, seal the flask and agitate at room temperature for 48-72 hours.[1]
-
After extraction, filter the ethanolic solution to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C until a semi-solid or solid crude extract is obtained.[1]
-
Store the crude extract in a desiccator over silica gel until further use. The total crude extract yield is expected to be around 11-12%.[1]
Mandatory Visualization
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Ajmalicine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ajmalicine in human plasma. This compound is a monoterpenoid indole (B1671886) alkaloid with significant antihypertensive properties, making its accurate measurement in biological matrices essential for pharmacokinetic and toxicokinetic studies.[1] The protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and utilizes Reserpine as an internal standard (IS) to ensure accuracy and precision. The method is validated to meet the standards required for bioanalytical studies, providing a reliable tool for drug development professionals.
Introduction
This compound, also known as Raubasine, is an indole alkaloid primarily isolated from plants of the Rauvolfia and Catharanthus genera.[2] It is clinically used as an antihypertensive and cerebral vasodilator due to its selective α1-adrenergic receptor antagonist activity.[2][3] To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and sensitive bioanalytical method is required. LC-MS/MS offers superior sensitivity and selectivity over traditional analytical techniques, enabling precise quantification of this compound in complex biological matrices like plasma, even at low concentrations.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity), Reserpine (Internal Standard, IS) (≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade), Formic Acid (LC-MS grade).
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Reserpine (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Reserpine stock solution in methanol to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Reserpine (IS) working solution and vortex briefly.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 0.5 10 4.0 95 5.0 95 5.1 10 | 6.0 | 10 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions are monitored for quantification.[4][5]
Data Presentation
Quantitative data for the LC-MS/MS method parameters and representative validation results are summarized below.
Table 1: Optimized MS/MS Parameters for this compound and Internal Standard (IS)
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q2) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
|---|---|---|---|---|
| This compound | 353.2 | 144.1 | 80 | 35 |
| Reserpine (IS) | 609.3 | 195.0 | 100 | 45 |
Table 2: Representative Method Validation Summary The method's performance is evaluated based on standard bioanalytical method validation guidelines.[6]
| Parameter | Specification | Result |
| Linearity Range | LLOQ - ULOQ (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | LLOQ: ±20%QC Samples: ±15% | Within ±10% |
| Precision (% CV) | LLOQ: ≤20%QC Samples: ≤15% | < 12% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement | Factor between 0.92 - 1.08 |
| Stability (Freeze-Thaw, 24h RT) | % Bias within ±15% | Stable |
(Note: Values in Table 2 are representative of a successfully validated method and meet typical acceptance criteria from regulatory guidelines.)[7][8]
Visualizations
Diagrams are provided to illustrate the experimental workflow and the relevant biological pathways of this compound.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound's mechanism as an α1-adrenergic receptor antagonist.
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for Ajmalicine
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ajmalicine is a terpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Rauvolfia serpentina and Catharanthus roseus[1][2][3]. It is used as an antihypertensive agent[2]. Due to its inherent instability in solution, a validated stability-indicating analytical method is crucial for the accurate quantification of this compound in the presence of its degradation products, ensuring the quality and safety of pharmaceutical formulations[4].
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines[5][6][7].
2. Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][3][8] |
| Molar Mass | 352.43 g/mol | [1][2][3] |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Solubility | Low solubility in water; soluble in chloroform, methanol, and ethanol | [1] |
| UV Absorption Maxima | ~227 nm and ~292 nm in methanol | [1] |
3. Experimental Protocols
3.1. HPLC Instrumentation and Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. These may require further optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acidB: Acetonitrile(A binary gradient may be required to achieve optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (for simultaneous detection of this compound and potential degradation products)[9] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (or until all degradation products have eluted) |
3.2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile (B52724) and water (50:50, v/v).
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the this compound Stock Solution to a 25 mL volumetric flask and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the Working Standard Solution with diluent to achieve concentrations in the range of 1-20 µg/mL[9].
3.3. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method by generating potential degradation products[10][11]. The extent of degradation should ideally be between 5-20% for the stability-indicating method to be validated effectively.
-
Acid Hydrolysis:
-
To 1 mL of this compound Stock Solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2 hours[4].
-
Cool the solution to room temperature and neutralize by adding 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with diluent and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of this compound Stock Solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 2 hours[4].
-
Cool the solution to room temperature and neutralize by adding 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with diluent and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of this compound Stock Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light[4].
-
Dilute to a final concentration of 100 µg/mL with diluent and analyze by HPLC. The primary degradation product is expected to be serpentine[4].
-
-
Thermal Degradation:
-
Expose a sample of solid this compound powder to 70°C in a hot air oven for 48 hours[4].
-
After exposure, weigh an appropriate amount of the powder, prepare a solution of 100 µg/mL in diluent, and analyze by HPLC.
-
Separately, reflux a 100 µg/mL solution of this compound at 70°C for 8 hours, cool, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to a light source providing an output similar to ICH specified conditions (e.g., UV-A and visible light) for 24 hours[4].
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
4. Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[5][6][7].
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), this compound standard, and samples from forced degradation studies. | The this compound peak should be free from interference from any degradation products, impurities, or excipients. Peak purity should be confirmed using a PDA detector. |
| Linearity | Analyze a minimum of five concentrations of this compound (e.g., 1, 5, 10, 15, 20 µg/mL) in triplicate. | Correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity study. | 80-120% of the test concentration. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the 100% test concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should be precise and accurate. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units) and observe the effect on the results. | The system suitability parameters should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%. |
5. Data Presentation
5.1. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for six replicate injections) |
5.2. Results of Forced Degradation Studies
| Stress Condition | Number of Degradation Peaks | % Degradation of this compound |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | [Data] | [Data] |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | [Data] | [Data] |
| Oxidative (3% H₂O₂, RT, 24h) | [Data] | [Data] |
| Thermal (70°C, 48h) | [Data] | [Data] |
| Photolytic (ICH conditions, 24h) | [Data] | [Data] |
6. Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Forced degradation pathways of this compound.
Caption: Logical relationship of method validation parameters.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 6. database.ich.org [database.ich.org]
- 7. hmrlabs.com [hmrlabs.com]
- 8. mitwellness.com [mitwellness.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the α1-Adrenoceptor Antagonism of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), an indole (B1671886) alkaloid also known as raubasine, is recognized for its therapeutic use as an antihypertensive and cerebral vasodilator.[1] Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system.[1][2] By blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors, this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction, resulting in vasodilation.[1]
α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptors are coupled to the Gq heterotrimeric G protein.[3] Upon agonist binding, the Gq protein activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] The resulting increase in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.[3][4] this compound, as a competitive antagonist, blocks the initial step of agonist binding, thereby inhibiting this entire cascade.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This competitive binding assay determines the affinity of this compound for each α1-adrenoceptor subtype by measuring its ability to displace a specific radiolabeled antagonist, such as [³H]-prazosin.[2][5]
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) in appropriate media.[2]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2][5]
-
Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin of the supernatant (e.g., 20,000 x g) to pellet the cell membranes.[2][5][6]
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[5][6]
-
-
Binding Assay:
-
To each well, add the membrane preparation, a fixed concentration of the α1-selective radioligand [³H]-prazosin, and increasing concentrations of unlabeled this compound.[5]
-
Total Binding: A set of wells containing only membranes and radioligand.
-
Non-specific Binding: A set of wells containing membranes, radioligand, and a high concentration of a non-radioactive α1-antagonist (e.g., 10 µM phentolamine) to saturate the receptors.[5]
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[6]
-
Data Collection and Analysis:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Calculate specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.[2]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[2]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[1][2]
-
Functional Assay: Calcium Mobilization for Determining Antagonist Potency (IC50)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an α1-AR agonist (e.g., norepinephrine or phenylephrine). This is a direct measure of its functional antagonism.[7][8]
Detailed Methodology:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare a loading solution with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[9]
-
Remove the culture medium from the cells and add the dye-loading solution to each well.[9]
-
Incubate the plate under appropriate conditions (e.g., 1 hour at 37°C) to allow the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
Using a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation), add varying concentrations of this compound to the wells.[9]
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the receptors.[9]
-
Initiate the measurement of fluorescence over time. After establishing a stable baseline, inject a fixed concentration of an α1-AR agonist (e.g., norepinephrine at its EC80 concentration) into the wells.
-
Continue to record the fluorescence signal to capture the peak calcium response.[9]
-
-
Data Analysis:
-
The raw data will be in Relative Fluorescence Units (RFU).[9]
-
Calculate the response for each well (e.g., peak RFU - baseline RFU).
-
Normalize the data, where the response in the presence of the agonist alone is 100% and the baseline is 0%.
-
Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration.
-
Use non-linear regression (e.g., a four-parameter logistic equation) to fit the curve and determine the IC50 value.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison of this compound's activity across the α1-adrenoceptor subtypes.
Table 1: this compound Binding Affinity (Ki) at α1-Adrenoceptor Subtypes
| Receptor Subtype | Radioligand | Test System | IC50 (nM) | Ki (nM) |
| α1A | [³H]-prazosin | |||
| α1B | [³H]-prazosin | |||
| α1D | [³H]-prazosin |
Test System refers to the cell line/membrane preparation used.
Table 2: this compound Functional Antagonist Potency (IC50) at α1-Adrenoceptor Subtypes
| Receptor Subtype | Agonist Used | Test System | IC50 (nM) |
| α1A | Norepinephrine | ||
| α1B | Norepinephrine | ||
| α1D | Norepinephrine |
Test System refers to the whole-cell line used in the calcium mobilization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ajmalicine Analysis in Herbal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), an indole (B1671886) alkaloid, is a compound of significant pharmacological interest, primarily recognized for its antihypertensive and vasodilatory properties.[1] It is predominantly found in the roots of Rauvolfia serpentina and the leaves and roots of Catharanthus roseus.[1][2] Accurate and precise quantification of this compound in herbal formulations is paramount for quality control, standardization of traditional medicines, and pharmacokinetic studies.[3][4] This document provides detailed application notes and protocols for the sample preparation of this compound from plant materials for subsequent analysis, with a focus on ensuring the stability and integrity of the analyte.[5]
The selection of an appropriate sample preparation technique is critical for obtaining reliable and reproducible analytical results. The choice of method depends on the nature of the sample matrix, the concentration of this compound, and the analytical technique to be employed.[6] This document outlines several common and effective extraction and purification techniques.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for the development of robust extraction and analytical methodologies.[1]
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₃[1] |
| Molecular Weight | 352.43 g/mol [1] |
| Appearance | White to slightly yellowish crystalline powder[1] |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607); sparingly soluble in water.[1][2] |
| UV λmax | 254 nm[1] |
Sample Preparation Techniques
The primary goal of sample preparation is to extract this compound from the complex plant matrix and remove interfering substances that may affect the accuracy of the analysis.[6] Common techniques include solvent extraction, acid-base extraction, and solid-phase extraction (SPE).
Solvent Extraction
Solvent extraction is a widely used technique for isolating alkaloids from plant materials. The choice of solvent is crucial and is based on the polarity of this compound.[2] Methanol is a common solvent for the initial extraction of this compound from powdered plant material.[1][3] More advanced solvent extraction techniques include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can improve extraction efficiency and reduce extraction time.[7][8]
Acid-Base Extraction
Acid-base extraction is a highly selective method for isolating alkaloids.[2] This technique exploits the basic nature of this compound. The plant material is first treated with an acidic solution to protonate the alkaloid, rendering it water-soluble. After removing non-alkaloidal components with a non-polar solvent, the aqueous solution is basified to deprotonate the this compound, making it soluble in an organic solvent for extraction.[2][9]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a cleanup technique used to remove interfering compounds from the crude extract before chromatographic analysis.[6][10] A C18 SPE cartridge is commonly used for this purpose. The crude extract is loaded onto the conditioned cartridge, and interfering polar compounds are washed away. This compound is then eluted with a stronger organic solvent like methanol or acetonitrile.[6]
Experimental Protocols
Protocol 1: Solvent Extraction from Rauvolfia serpentina Roots
This protocol is suitable for the extraction of this compound from the dried and powdered roots of Rauvolfia serpentina.[1]
Materials and Reagents:
-
Air-dried and powdered R. serpentina roots
-
Methanol (HPLC grade)[1]
-
Hexane (B92381) (Analytical grade)[1]
-
Hydrochloric acid (HCl)[1]
-
0.45 µm syringe filters[1]
-
Soxhlet apparatus or ultrasonic bath[1]
-
Rotary evaporator[1]
Procedure:
-
Accurately weigh 0.1 g of the powdered root material.[3][11]
-
Extract the powder with 10 mL of methanol three times (total 3 x 10 mL) for a total of 10 hours. This can be achieved using a Soxhlet apparatus or by prolonged sonication.[3][11]
-
Combine the methanolic extracts and filter them.[3]
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.[1][3]
-
Defat the dried residue by washing it with 5 mL of hexane three times. Discard the hexane layer.[1][3]
-
Dry the remaining residue completely.[3]
-
Redissolve the final dried extract in 1.0 mL of acidic methanol (Methanol:HCl, 98:2, v/v).[3][11]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][3]
Protocol 2: Acid-Base Extraction from Catharanthus roseus Leaves
This protocol describes a selective method for extracting this compound from the leaves of Catharanthus roseus.[1][9]
Materials and Reagents:
-
Dried and powdered C. roseus leaves
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH)[1][9]
-
Anhydrous sodium sulfate[6]
-
Rotary evaporator[1]
-
Separatory funnel[2]
-
pH meter or pH paper[2]
Procedure:
-
Soak the powdered plant material in 0.7% sulfuric acid.[1][9]
-
Adjust the pH of the solution to 7-8 with ammonium hydroxide.[1][9]
-
Perform a liquid-liquid extraction with chloroform in a separatory funnel.[1][2][9]
-
Collect the chloroform layer and dry it over anhydrous sodium sulfate.[6]
-
Concentrate the chloroform extract under vacuum using a rotary evaporator to obtain the total weak alkaloids.[1][9]
-
The resulting extract can be further purified or directly dissolved in a suitable solvent (e.g., methanol) for HPLC analysis after filtration.[1]
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol is intended for the cleanup of a crude extract obtained from either Protocol 1 or 2.[6]
Materials and Reagents:
-
Crude this compound extract
-
C18 SPE cartridge (e.g., 500 mg, 3 mL)[6]
-
Methanol (HPLC grade)[6]
-
Deionized water[6]
-
Acetonitrile (HPLC grade)[6]
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through it.[6]
-
Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase for your analytical method and load it onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to elute polar impurities.[6]
-
Elution: Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.[6]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for analysis.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated analytical methods for this compound quantification.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Result | Reference |
| Linearity Range | 1–20 µg/mL | [1][11][12] |
| Correlation Coefficient (r²) | 1.000 | [1][11][12] |
| Recovery | 97.03% | [1][11][12] |
| Limit of Detection (LOD) | 4 µg/mL | [1][11][12] |
| Limit of Quantification (LOQ) | 12 µg/mL | [1][11][12] |
| Precision (RSD%) | 2.51% | [1][11] |
Table 2: Comparison of Chromatographic Methods for this compound Quantification
| Parameter | RP-HPLC-PDA | HPTLC | UPLC-MS |
| Principle | Separation based on polarity using a reversed-phase column and UV detection.[13] | Separation on a thin layer plate with densitometric quantification.[13] | Separation based on polarity with detection by mass spectrometry.[13] |
| Selectivity | High[13] | Moderate to High[13] | Very High[13] |
| Sensitivity | Good (LOD: 4 µg/mL, LOQ: 12 µg/mL)[13] | Good (LOD: 50 ng/spot, LOQ: 150 ng/spot)[13] | Excellent (LOD: 0.46 - 0.70 ng/mL)[13] |
| Linearity Range | 1-20 µg/mL[13] | 200-1200 ng/spot[13] | 1.00 - 6250.0 ng/mL[13] |
| Accuracy (% Recovery) | 97.03%[11] | 98.5 - 101.2% | 95 - 105% |
Visualizations
Caption: General workflow for this compound sample preparation.
Caption: Logical flow of sample preparation and analysis choices.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the sample preparation and analysis of this compound in herbal formulations. The choice of extraction and purification methods should be tailored to the specific requirements of the study, considering factors such as sample matrix complexity and the desired level of sensitivity.[6] Adherence to validated protocols is crucial for obtaining accurate and reproducible results, which are essential for the quality control and development of this compound-based therapeutic agents.[13] It is also important to consider the stability of this compound during sample preparation and storage to avoid degradation and ensure accurate quantification.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Detection of Ajmalicine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ajmalicine (B1678821), an indole (B1671886) alkaloid primarily found in Rauwolfia species, is a pharmacologically significant compound known for its anti-arrhythmic and circulatory stimulant properties.[1] Accurate and precise quantification of this compound is crucial for the quality control of raw plant materials, herbal formulations, and for advancing pharmacological research. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, versatile, and cost-effective analytical method for the identification and quantification of this compound.[1][2] This document provides detailed protocols for the HPTLC analysis of this compound, including sample preparation, chromatographic development, and densitometric quantification.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered root, stem, or leaf samples of Rauwolfia species.
-
Standards: this compound reference standard (procured from a reputable supplier).
-
Solvents: Methanol (B129727), Toluene, Ethyl Acetate, and Formic Acid (all analytical or HPLC grade).
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 x 10 cm or 20 x 10 cm).[1][2]
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1][3]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to achieve a concentration range of 10-100 µg/mL.[1] This will be used to construct the calibration curve. For example, to prepare a 10 µg/mL solution, dilute 0.1 mL of the stock solution to 10 mL with methanol.
Sample Preparation (Extraction)
-
Accurately weigh 1 g of the dried, powdered plant material.[1]
-
Transfer the powder to a conical flask and add 25 mL of methanol.[1]
-
Sonicate the mixture for 30 minutes in an ultrasonic water bath.[1]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent to ensure complete extraction.[1]
-
Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.[1]
-
Reconstitute the dried extract in 5 mL of methanol. This is the sample solution for HPTLC analysis.[1]
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[1][2]
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).[1][2]
-
Chamber Saturation: Line a twin-trough developing chamber with filter paper and saturate it with the mobile phase for at least 20 minutes prior to plate development.[1]
-
Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator (e.g., CAMAG Linomat 5).[1][3]
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.[1]
-
Drying: After development, dry the plate in an oven at 60°C for 5 minutes.[1]
Densitometric Analysis
-
Detection: Scan the dried plate using a TLC scanner (e.g., CAMAG TLC Scanner 4) in absorbance-reflectance mode.[1]
-
Wavelength: The optimal wavelength for the detection of this compound is 268 nm.[1][2]
-
Calibration Curve: Construct a calibration curve by plotting the peak area against the corresponding concentration of the applied standard solutions. The calibration curve for this compound is typically linear in the range of 200–1200 ng.[2][3]
-
Quantification: Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.[1][4]
Data Presentation
The following table summarizes the key quantitative validation parameters for the HPTLC method for this compound detection.
| Parameter | Result | Reference |
| Linearity Range | 200 - 1200 ng/spot | [2][3][4] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Recovery | 98.7% | [2][4] |
| Limit of Detection (LOD) | 50 ng/spot | [3] |
| Limit of Quantification (LOQ) | 150 ng/spot | [3] |
| Rf Value | ~0.85 | [3] |
Visualizations
Experimental Workflow for HPTLC Analysis of this compound
Caption: HPTLC workflow for this compound detection.
Logical Relationship for Method Validation
Caption: Key parameters for HPTLC method validation.
References
Application Note: Preparation of Ajmalicine Standard Solutions for Calibration Curves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ajmalicine (B1678821) is a monoterpenoid indole (B1671886) alkaloid with significant pharmacological applications, notably as an antihypertensive agent.[1] Found in plants such as Catharanthus roseus and Rauvolfia serpentina, its accurate quantification is essential for quality control, pharmacokinetic studies, and the standardization of herbal formulations.[1][2] This application note provides a detailed protocol for the preparation of this compound standard solutions and the subsequent generation of calibration curves, a fundamental requirement for precise analytical quantification by methods like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Physicochemical Properties and Storage
A comprehensive understanding of this compound's properties is critical for handling and preparing accurate standards. Key data is summarized below.
| Property | Data |
| Molecular Formula | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 352.4 g/mol [3] |
| Purity | Reference standards should be ≥98% pure.[1][3] |
| Solubility | Soluble in methanol (B129727) and chloroform; sparingly soluble in ethanol; insoluble in water.[3][4] |
| Storage (Solid) | Store in a dry, dark place at -20°C for long-term stability.[4][5][6] |
| Solution Stability | This compound solutions are unstable and highly susceptible to degradation from light, heat, and pH extremes. It is strongly recommended to prepare solutions fresh for immediate use. [5][7][8] |
Experimental Protocols
This section details the step-by-step procedures for preparing a stock solution and subsequent calibration standards.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC or Spectrophotometric grade)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A: 10 mL, 100 mL)
-
Micropipettes (calibrated)
-
Quartz cuvettes (for UV-Vis) or HPLC vials
-
Ultrasonic bath
Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)
This primary stock solution serves as the basis for all further dilutions.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.[1]
-
Dissolution: Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask.[1]
-
Solubilization: Add approximately 70 mL of methanol to the flask. Sonicate the solution for 10-15 minutes to ensure the complete dissolution of the this compound powder.[1][9]
-
Final Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Invert the flask 15-20 times to ensure a homogenous solution. This is the 100 µg/mL Stock Solution .
Protocol 2: Preparation of Calibration Curve Standards via Serial Dilution
This protocol describes the preparation of a series of standards for generating a calibration curve, suitable for HPLC analysis over a typical range of 1-20 µg/mL.[10][11]
-
Labeling: Label a series of 10 mL volumetric flasks according to the final desired concentrations (e.g., 20, 10, 5, 2, 1 µg/mL).
-
Dilution: Use calibrated micropipettes to transfer the calculated volume of the 100 µg/mL Stock Solution into the corresponding labeled volumetric flask, as detailed in the table below.
-
Final Volume: Dilute each standard to the 10 mL mark with methanol.
-
Homogenization: Invert each flask 15-20 times to ensure thorough mixing. These are the Working Calibration Standards .
Table of Serial Dilutions for a 1-20 µg/mL Calibration Range
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) |
| 20 | 2.0 | 10 |
| 10 | 1.0 | 10 |
| 5 | 0.5 | 10 |
| 2 | 0.2 | 10 |
| 1 | 0.1 | 10 |
Application Example: HPLC-UV Analysis
The prepared calibration standards are used to quantify this compound in unknown samples. Each standard is injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the known concentration.[12] The concentration of this compound in the test sample is then determined using the linear regression equation derived from this curve.[11]
Typical HPLC-UV Method Parameters
| Parameter | Condition |
| HPLC System | Standard system with a Photodiode Array (PDA) or UV detector.[10] |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent.[10][11] |
| Mobile Phase | Binary gradient of 0.01 M sodium phosphate (B84403) buffer (pH 3.5) and acetonitrile.[11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection Wavelength | 254 nm[10][11] |
| Injection Volume | 20 µL |
| Calibration Range | 1-20 µg/mL[11] |
Workflow Visualization
The following diagram illustrates the complete workflow from the initial weighing of the reference standard to the final generation of the analytical calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. mitwellness.com [mitwellness.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol: Liquid-Liquid Extraction of Ajmalicine from Catharanthus roseus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmalicine (B1678821), also known as raubasine, is a monoterpenoid indole (B1671886) alkaloid with significant therapeutic value, primarily utilized as an antihypertensive agent for managing high blood pressure.[1] It is naturally present in various plants, most notably in the roots and leaves of Catharanthus roseus (Madagascar periwinkle) and species of the Rauwolfia genus.[1][2] The effective extraction of this compound from these botanical sources is a critical initial step for research, drug development, and pharmaceutical production. This document provides a detailed protocol for the liquid-liquid extraction of this compound from C. roseus leaves, summarizes quantitative data from various methods, and includes a visual workflow to aid in procedural optimization.
The principle of this extraction method relies on the alkaline nature of this compound. The protocol employs an acid-base liquid-liquid extraction technique, which is highly effective for selectively isolating alkaloids.[1] The plant material is first treated with an acid to protonate the alkaloids, rendering them soluble in an aqueous solution. This allows for the separation of non-alkaloidal compounds using a non-polar organic solvent. Subsequently, the aqueous phase is basified to deprotonate the alkaloids, making them insoluble in water but soluble in a non-polar organic solvent, which is then used for extraction.[1][3]
Data Presentation: Quantitative Analysis of this compound Yield
The yield of this compound can vary depending on the plant material, extraction method, and analytical technique used for quantification. The following table summarizes quantitative data on the extraction of alkaloids, including this compound, from C. roseus and related species.
| Plant Source & Part | Extraction Method | Solvent System | Total Alkaloid Yield (%) | This compound Yield | Reference |
| Rauwolfia serpentina Roots | Solvent Partitioning | Methanol (B129727) (initial), Chloroform (B151607) (fractionation) | 2.68% (in chloroform fraction) | Not Specified | [4] |
| Rauwolfia serpentina | Not Specified | Ethanol | 12.05% (crude extract) | Not Specified | [4] |
| Catharanthus roseus (Hairy Roots) | Methanolic Extraction | Methanol | Not Specified | 3.8 mg/g DW | [3] |
| Catharanthus roseus (Roots, 50 days old) | Not Specified | Not Specified | Not Specified | ~5.0 mg/g DW (0.5% of root dry weight) | [3] |
| Catharanthus roseus (Callus Culture) | Methanolic Extraction | Methanol | Not Specified | 0.002686 mg/g | [3] |
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
This protocol details a robust method for the selective extraction of this compound from the dried leaves of Catharanthus roseus.
Materials:
-
Shade-dried and powdered leaves of Catharanthus roseus
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution[1][3]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[3]
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)[2]
-
Phosphate (B84403) buffer (for HPLC)[5]
-
This compound standard (for HPLC analysis)[3]
-
Separatory funnel (1 L or appropriate size)[1]
-
pH meter or pH indicator strips[1]
-
Rotary evaporator[1]
-
Filtration apparatus (e.g., Buchner funnel with filter paper)[1]
-
Glass column for chromatography (optional, for further purification)[3]
-
Silica gel for column chromatography (optional)[3]
-
TLC plates (silica gel) and developing chamber (optional)[3]
-
UV lamp (254 nm and 365 nm) (optional)[3]
Procedure:
Part 1: Acidic Extraction
-
Weigh 100 g of dried, powdered C. roseus leaves and place them in a large beaker or flask.
-
Add 1 L of 0.7% sulfuric acid solution to the powdered leaves.[1] This step protonates the alkaloids, forming their sulfate salts which are soluble in the aqueous acidic solution.[3]
-
Stir the mixture for several hours (e.g., 4-6 hours) or let it soak for 12-24 hours to ensure complete extraction of the alkaloids.[1][3]
-
Filter the mixture through a Buchner funnel to separate the acidic filtrate from the solid plant debris.[1] Collect the filtrate.
Part 2: Liquid-Liquid Extraction (Alkaloid Isolation)
-
Transfer the acidic filtrate to a large separatory funnel.
-
Carefully add ammonium hydroxide solution dropwise to the filtrate while monitoring the pH. Adjust the pH to approximately 7-8.[1][3][6] This deprotonates the alkaloids, causing them to become free bases which are less soluble in water.[3]
-
Add an equal volume of chloroform to the separatory funnel.
-
Shake the separatory funnel vigorously for 5-10 minutes to facilitate the partitioning of the deprotonated alkaloids into the chloroform layer.[1] Periodically vent the funnel to release pressure.
-
Allow the layers to separate completely. The lower layer will be the chloroform containing the alkaloids.
-
Drain the lower chloroform layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize the recovery of alkaloids.[3]
-
Combine all the chloroform extracts.
Part 3: Concentration and Drying
-
Add anhydrous sodium sulfate to the combined chloroform extract to remove any residual water.[3]
-
Filter the dried chloroform extract to remove the sodium sulfate.
-
Concentrate the chloroform extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude alkaloid extract.[1][3]
Part 4: Quantification (HPLC Analysis)
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound.[1]
-
Sample Preparation: Accurately weigh the crude extract. Dissolve a known amount of the crude extract in methanol.[2] Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2][7]
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).[7] From the stock solution, prepare a series of standard solutions of different concentrations to construct a calibration curve.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction from C. roseus Leaves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN105949211A - Method for extracting this compound from Catharanthus roseus - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Ajmalicine in Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Ajmalicine (B1678821) in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to directly address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1] Its complex and largely hydrophobic molecular structure limits its ability to form favorable interactions with polar water molecules, leading to very low solubility in aqueous solutions.[1] This poses significant challenges for in vitro and in vivo studies that require dissolved this compound.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits solubility in several organic solvents. It is known to be soluble in chloroform (B151607) and sparingly soluble in methanol.[1][2] For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, with a reported solubility of 5.56 mg/mL with the aid of ultrasonication and warming to 60°C.[1]
Q3: What are the primary reasons for this compound's poor water solubility?
A3: this compound is a monoterpenoid indole (B1671886) alkaloid with a complex, multicyclic, and predominantly hydrophobic structure.[1][3] This nonpolar nature prevents it from readily interacting with the polar molecules of water, resulting in its poor aqueous solubility.
Q4: What are the common strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound. These methods include:
-
pH Adjustment: Modifying the pH of the buffer to ionize the this compound molecule can increase its solubility.[1]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[1][4]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins can enhance aqueous solubility.[1][5][6]
-
Solid Dispersion: Dispersing this compound in a solid carrier matrix can improve its dissolution profile.[1][7]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization can aid dissolution.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound for experimental use.
Problem 1: this compound powder does not dissolve in my aqueous buffer.
-
Cause: this compound is inherently poorly soluble in aqueous solutions.
-
Solutions:
-
pH Adjustment: Since this compound is a weakly basic drug, lowering the pH of the buffer should increase its solubility by promoting its ionized form.[1]
-
Co-solvent System: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1]
-
Cyclodextrin (B1172386) Complexation: Utilize cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[1][5]
-
Problem 2: My this compound stock solution (in organic solvent) precipitates when diluted into my aqueous buffer.
-
Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of this compound at the desired concentration. This is a common issue when "crashing out" a drug from a concentrated organic stock into an aqueous medium.
-
Solutions:
-
Decrease the Final Concentration: Lower the final desired concentration of this compound in the aqueous buffer.
-
Increase Co-solvent Percentage: Increase the proportion of the organic co-solvent in the final solution. However, you must verify the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the higher solvent concentration.[1]
-
Use a Different Solubilization Technique: Switch to a method like cyclodextrin complexation, which forms stable complexes that are soluble in aqueous media without relying on high concentrations of organic solvents.[1]
-
Problem 3: The formulated this compound solution is not stable and crystallizes over time.
-
Cause: The solution may be supersaturated, or the chosen solubilization method does not provide long-term stability.
-
Solutions:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[1] This can help to stabilize the amorphous form of the drug, improving both its dissolution and stability.
-
Optimize Co-solvent System: Experiment with different ratios of co-solvents or add a stabilizing agent, such as a surfactant like Tween 80.[1]
-
Quantitative Solubility Data
The following table summarizes available quantitative data for this compound solubility in various solvents and systems for easy comparison.
| Solvent/System | Solubility | Conditions |
| Water | Insoluble | Standard conditions[1] |
| Chloroform | Soluble | Standard conditions[1] |
| Methanol | Sparingly Soluble | Standard conditions[1] |
| Dimethyl Sulfoxide (DMSO) | 5.56 mg/mL (15.78 mM) | Ultrasonic and warming to 60°C[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.56 mg/mL (1.59 mM) | Not specified[1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.56 mg/mL (1.59 mM) | Not specified[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance this compound solubility.
Protocol 1: Co-solvency Method
This method utilizes a mixture of water-miscible organic solvents to increase the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath/sonicator
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
To prepare a final solution with a specific concentration (e.g., 0.56 mg/mL), a co-solvent mixture can be formulated as follows:
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO to constitute 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume.
-
Add Tween 80 to constitute 5% of the final volume.
-
Add saline to make up the remaining 45% of the final volume.[1]
-
-
Vortex the mixture thoroughly until the solution is clear. Gentle warming or sonication can be used to aid dissolution.
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes the preparation of an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Weigh the required amounts of this compound and HP-β-CD. A molar ratio of 1:1 or 1:2 (this compound:HP-β-CD) is a good starting point.
-
In the mortar, place the weighed HP-β-CD.
-
Add a small amount of water to the HP-β-CD to form a paste.
-
Add the weighed this compound powder to the paste.
-
Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.[1]
-
The resulting paste can be dried (e.g., in a vacuum oven) and then reconstituted in the desired aqueous buffer.
Protocol 3: Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Choose a drug-to-polymer ratio (e.g., 1:2, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the polymer (e.g., PVP) in a suitable volume of the organic solvent in the round-bottom flask. Ensure complete dissolution; sonication may be used to assist.[1]
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. This powder can then be used for dissolution studies.[1]
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A troubleshooting workflow for overcoming this compound solubility issues.
α1-Adrenergic Receptor Signaling Pathway (Inhibited by this compound)
Caption: The α1-adrenergic receptor signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mitwellness.com [mitwellness.com]
- 4. ijpbr.in [ijpbr.in]
- 5. New method to enhance this compound production in Catharanthus roseus cell cultures based on the use of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Ajmalicine Degradation During Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of Ajmalicine throughout long-term storage is critical for reproducible and accurate experimental results. This technical support center provides comprehensive guidance on identifying and preventing this compound degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing) | Exposure to light or high temperatures. | Store solid this compound in a tightly sealed, amber-colored vial within a desiccator at the recommended temperature. Minimize exposure to ambient light during handling.[1] |
| Decreased peak area in HPLC analysis of stock solutions over time | Degradation of this compound in solution. | This compound solutions are known to be unstable.[1][2][3] It is highly recommended to prepare fresh stock solutions for each experiment. If a solution must be stored, it should be kept at -20°C or lower, protected from light, and used within a short period.[1][3] For quantitative analysis, always compare with a freshly prepared standard.[1] |
| Appearance of new peaks in HPLC chromatograms of stored samples | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times.[1][3] Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradants.[1] |
| Inconsistent results between experiments | Inconsistent storage conditions or handling of this compound. | Standardize all storage and handling procedures.[1] Ensure all personnel follow the same protocol for preparing and storing this compound solutions. |
| Precipitate formation in this compound solution | Degradation leading to less soluble products or a change in pH. | Do not use the solution. Prepare a fresh solution and re-evaluate the solvent and buffer system for solubility and stability.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place.[3] For long-term stability (up to 3 years), storage at 2-8°C is generally recommended, with some suppliers suggesting -20°C.[3] It is crucial to use a tightly sealed, light-resistant (amber) container and to store it inside a desiccator to protect it from moisture and air.[1][3]
Q2: How stable is this compound in solution, and what are the recommended storage conditions?
A2: this compound in solution is generally considered unstable and should be prepared fresh for immediate use.[1][2][3] If short-term storage is unavoidable, solutions should be aliquoted, stored at -20°C or below in a tightly sealed, light-resistant container, and protected from light to minimize degradation.[1][2][3] Avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary factors that cause this compound to degrade?
A3: The main factors leading to this compound degradation are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[2][3]
-
pH: this compound is susceptible to pH-dependent hydrolysis and is generally more stable in acidic conditions, while degrading in neutral to alkaline environments.[2][3]
-
Oxidation: The presence of oxidizing agents can promote the conversion of this compound to its primary degradation product, serpentine.[2] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Humidity: Moisture can facilitate hydrolysis and other degradation pathways, particularly for the solid form.[3]
Q4: What are the known degradation pathways for this compound?
A4: The most well-documented degradation pathway is the oxidation of this compound to form serpentine.[2] Other potential degradation pathways, particularly under forced conditions, include hydrolysis (acidic and basic), thermal degradation, and photolysis, which can lead to various other degradation products.[1][2]
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[1] This method must be able to separate the intact this compound from any potential degradation products. Regular analysis of stored samples against a freshly prepared standard will allow for the quantification of any degradation over time.[1]
Quantitative Data on this compound Stability
Currently, there is a notable lack of publicly available, detailed quantitative data on the percentage of this compound degradation under various long-term storage conditions as specified by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[1] Researchers are strongly encouraged to perform their own stability studies. The following table is an illustrative example based on general principles of forced degradation studies for similar indole (B1671886) alkaloids and should be used as a guideline for designing and presenting findings from such studies.
| Storage Condition | Time (Months) | This compound Remaining (%) (Hypothetical) | Major Degradation Product(s) (Hypothetical) | Appearance |
| -20°C (Solid, Dark, Desiccated) | 12 | >99% | Not Detected | Off-white powder |
| 2-8°C (Solid, Dark, Desiccated) | 12 | 98-99% | Trace Serpentine | Off-white powder |
| 25°C / 60% RH (Solid, Dark) | 6 | 95-97% | Serpentine | Slight yellowing |
| 40°C / 75% RH (Solid, Dark) | 6 | 88-92% | Serpentine, Hydrolysis Products | Yellowish powder |
| -20°C (Solution in DMSO, Dark) | 3 | 96-98% | Serpentine | Clear, colorless solution |
| 25°C (Solution in DMSO, Exposed to Light) | 1 | <90% | Serpentine, Photolytic Products | Yellow to brownish solution |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.[1]
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
pH meter, Photostability chamber, Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.[1]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently. Neutralize the solution before HPLC analysis.[1]
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.[1]
-
Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., at 70°C). Also, prepare a solution of this compound and expose it to heat.[1][2]
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil.[1]
Analysis: Analyze all stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms with an unstressed control to identify and quantify degradation peaks.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the quantitative analysis of this compound and the detection of its degradation products. Method development and validation are crucial.
Instrumentation:
-
HPLC system with a PDA or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water or an aqueous buffer like phosphate (B84403) buffer) and Mobile Phase B (e.g., acetonitrile or methanol).[2][3]
-
Gradient Example: Start with a higher percentage of A, and linearly decrease A over 20-30 minutes to elute degradation products.
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at 226 nm and 280 nm. A photodiode array (PDA) detector is recommended to check for peak purity.[2][3]
-
Injection Volume: 10-20 µL
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
-
Sample Solutions: Dissolve the stored/stressed this compound samples in the mobile phase or a suitable solvent to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection, ensuring the filter material does not adsorb the analyte.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.[1]
Visualizations
References
Technical Support Center: Optimizing Ajmalicine Extraction from Hairy Root Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of ajmalicine (B1678821) from hairy root cultures.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound in hairy root cultures?
A1: this compound yield can vary significantly based on the plant species, hairy root line, culture conditions, and extraction method. For instance, hairy root cultures of Catharanthus roseus have reported yields of around 3.8 mg/g dry weight (DW) under certain conditions.[1] In Rauvolfia micrantha, yields of 0.006 mg/g DW have been achieved in medium supplemented with auxins.[2][3] Optimization strategies such as elicitation and precursor feeding can dramatically increase these yields.
Q2: What are the most critical factors influencing this compound production?
A2: Several factors critically influence this compound production in hairy root cultures. These include the choice of plant species and explant type, the strain of Agrobacterium rhizogenes used for transformation, pre-culture and co-culture conditions, composition of the culture medium (including growth regulators), and various environmental factors like temperature and light.[4][5] Elicitation strategies and precursor feeding are also powerful tools to enhance biosynthesis.[4][6]
Q3: How can I enhance this compound production using elicitors?
A3: Elicitation is a highly effective strategy to boost this compound production. Elicitors are compounds that stimulate plant defense responses, often leading to an increase in secondary metabolite biosynthesis.[6] Both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, NaCl) elicitors have been successfully used.[4][7][8] For example, elicitation with methyl jasmonate or fungal extracts from Aspergillus niger has been shown to significantly enhance the extracellular accumulation of terpenoid indole (B1671886) alkaloids like this compound in C. roseus hairy roots.[5] One study reported a 14.8-fold increase in this compound production in Rauwolfia serpentina hairy roots after treatment with 100 mM NaCl for one week.[9][7][8]
Q4: What is precursor feeding and how can it improve this compound yield?
A4: Precursor feeding involves supplying the hairy root culture with the biosynthetic precursors of this compound to potentially overcome rate-limiting steps in its production pathway.[6] The primary precursors for this compound are tryptamine (B22526) (derived from tryptophan) and secologanin.[10] Supplementing the culture medium with these compounds can lead to a significant increase in this compound accumulation.
Q5: At what growth stage should I apply elicitors or precursors?
A5: The timing of elicitor or precursor application is crucial for maximizing this compound yield and is often most effective during a specific phase of the culture cycle, not necessarily correlating with peak biomass. For instance, in C. roseus cell cultures, the optimal time for elicitation with methyl jasmonate was found to be after 6 days of growth.[10] For fungal elicitors, treating 20-day-old suspension cultures yielded the best results.[10] It is recommended to determine the optimal timing for your specific hairy root line and culture conditions.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Yield
-
Possible Cause: Suboptimal culture conditions.
-
Solution: Review and optimize the culture medium composition, including basal salts (e.g., MS or B5 medium), carbon source (e.g., sucrose (B13894) concentration), and pH.[11] Ensure the culture is maintained at the optimal temperature (typically 22-25°C) and shaking speed (100-120 rpm) in darkness.[4]
-
-
Possible Cause: Inefficient Agrobacterium strain.
-
Possible Cause: Poor hairy root growth and biomass accumulation.
-
Solution: Ensure proper establishment of axenic hairy root cultures.[6] Browning of explants can indicate microbial overgrowth or excessive phenolic production, which can inhibit root growth.[4][13] Using an appropriate antibiotic concentration (e.g., cefotaxime) after co-cultivation is critical to eliminate residual Agrobacterium.[6] Adding polyvinylpyrrolidone (B124986) (PVP) to the medium can help mitigate browning.[13]
-
Issue 2: Hairy Root Culture Contamination
-
Possible Cause: Improper sterilization techniques.
-
Solution: Ensure all media, glassware, and instruments are properly autoclaved. Maintain strict aseptic techniques when working in a laminar flow hood.[14]
-
-
Possible Cause: Contaminated explant material.
-
Solution: Optimize the surface sterilization protocol for your specific explant. This may involve adjusting the concentration and duration of sterilants like sodium hypochlorite (B82951) or ethanol (B145695).
-
-
Possible Cause: Latent contamination within the plant tissue.
-
Solution: If surface sterilization is ineffective, consider using pre-treatments like fungicides or bactericides on the mother plant before taking explants.
-
Issue 3: Browning of Hairy Root Cultures
-
Possible Cause: Overgrowth of residual Agrobacterium.
-
Solution: Ensure the concentration of the antibiotic used to eliminate the bacteria is optimal and that the cultures are transferred to fresh medium with antibiotics regularly during the initial establishment phase.[6]
-
-
Possible Cause: Excessive production of phenolic compounds by the plant tissue in response to wounding and infection.
-
Solution: Incorporate antioxidants like ascorbic acid or citric acid into the co-cultivation and initial culture media. Adding polyvinylpyrrolidone (PVP) to the medium can also help by adsorbing phenolic compounds.[13]
-
Data Presentation: Quantitative Yield of this compound
Table 1: Effect of Elicitors on this compound Production in Rauwolfia serpentina Hairy Root Cultures
| Elicitor | Concentration | Treatment Duration | This compound Yield (mg/g DW) | Fold Increase |
| Control | - | - | 0.003 | - |
| NaCl | 50 mM | 1 week | 0.032 | 8.1 |
| NaCl | 100 mM | 1 week | 0.058 | 14.8 |
| NaCl | 200 mM | 1 week | 0.018 | 4.7 |
Source: Adapted from Pharmacognosy Magazine, 2016.[9]
Table 2: this compound Production in Different Rauvolfia and Catharanthus Hairy Root Culture Systems
| Plant Species | Culture Condition | This compound Yield (mg/g DW) |
| Rauvolfia micrantha | Auxin-free half-strength MS medium | - |
| Rauvolfia micrantha | Half-strength MS medium + 0.2 mg/L IBA + 0.1 mg/L NAA | 0.006 |
| Catharanthus roseus (Line LP10) | Methanolic Extraction | 3.8 |
Source: Adapted from Biotechnology Letters, 2003 and BenchChem Application Notes.[1][2][3]
Experimental Protocols
Protocol 1: Establishment of Hairy Root Cultures
-
Explant Preparation: Sterilize explants (e.g., leaves, stems) from a healthy, aseptically grown plant. Wound the explants with a sterile scalpel.
-
Agrobacterium rhizogenes Culture: Culture a suitable strain of A. rhizogenes (e.g., ATCC 15834) in a liquid medium like YEP or LB overnight at 28°C with shaking.[6]
-
Infection and Co-cultivation: Pellet the bacteria and resuspend in a liquid MS medium to an OD600 of 0.5-0.8. Immerse the wounded explants in the bacterial suspension for 20-30 minutes. Blot dry and place on a solid co-cultivation medium (e.g., hormone-free MS medium). Co-cultivate for 2-3 days in the dark at 25°C.[6]
-
Induction and Selection: Transfer the explants to a fresh solid MS medium containing an antibiotic (e.g., 250-500 mg/L cefotaxime) to eliminate the Agrobacterium. Subculture every 1-2 weeks. Hairy roots should emerge from the wound sites within 2-4 weeks.[6]
-
Establishment of Axenic Cultures: Once roots are well-developed, excise them and transfer to a hormone-free liquid MS medium for proliferation on a rotary shaker (100-120 rpm) in the dark at 25°C.[6]
Protocol 2: Elicitation with Methyl Jasmonate (MJ)
-
Culture Preparation: Grow established hairy root cultures in liquid MS medium until the late exponential growth phase (e.g., day 14-21).[6]
-
Elicitor Preparation: Prepare a sterile stock solution of MJ by dissolving it in ethanol or DMSO and filter-sterilizing.[6]
-
Elicitation: Aseptically add the MJ stock solution to the cultures to achieve the desired final concentration (e.g., 50-200 µM). Add an equivalent amount of the solvent to control cultures.[6]
-
Incubation and Harvest: Incubate the elicited cultures for a specific duration (e.g., 24-72 hours). Harvest the hairy roots and the culture medium separately for analysis.[6]
Protocol 3: this compound Extraction and Quantification by HPLC
-
Extraction: Freeze-dry the harvested hairy root biomass and grind it to a fine powder. Extract a known weight of the powder with methanol (B129727) (e.g., 10 mL per 100 mg DW) using sonication or overnight shaking.[6]
-
Sample Preparation: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.[15][16]
-
HPLC Analysis:
-
System: HPLC with a PDA or UV detector.[15]
-
Column: C18 reverse-phase column.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 3.5) is commonly used.[17][18]
-
Quantification: Prepare a standard curve using a certified this compound standard. Identify and quantify the this compound peak in the sample chromatogram based on retention time and peak area comparison with the standards.[6]
-
Visualizations
Caption: Experimental workflow for enhanced this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of this compound and ajmaline in hairy root cultures of Rauvolfia micrantha Hook f., a rare and endemic medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reprogramming Hairy Root Cultures: A Synthetic Biology Framework for Precision Metabolite Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pakbs.org [pakbs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Ajmalicine Stability in Different Solvents
This technical support center is designed for researchers, scientists, and drug development professionals working with Ajmalicine. It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents and experimental conditions.
Troubleshooting Guide: Common Issues with this compound Stability
This section addresses specific problems users might encounter during their experiments, offering potential causes and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Low or inconsistent bioassay results. | Degradation of this compound in the experimental medium, especially at extreme pH.[1] | - Prepare fresh this compound solutions immediately before each experiment.[1][2]- If the experimental buffer has a non-neutral pH, conduct a preliminary stability test of this compound in that buffer over the experiment's time course.[1] |
| Appearance of new or unknown peaks in HPLC chromatograms. | Formation of degradation products during sample preparation or storage.[1][2] | - Analyze samples as soon as possible after preparation.[1]- If storage is necessary, keep samples at low temperatures (e.g., -20°C) and protected from light.[1][2]- Ensure that the analytical method used is a stability-indicating method capable of separating the parent compound from its degradants.[2] |
| Progressive decrease in this compound concentration in stock solutions over time. | Inherent instability of this compound in the chosen solvent.[1][2] | - For long-term storage, prepare aliquots of stock solutions in suitable solvents like DMSO or ethanol (B145695) and store them at -20°C or below.[1]- Avoid repeated freeze-thaw cycles.[1]- Always compare with a freshly prepared standard for quantitative analysis.[2] |
| Discoloration (e.g., yellowing) of this compound solutions. | Oxidation of this compound, potentially leading to the formation of colored degradation products like Serpentine.[1] | - Use deoxygenated solvents for preparing solutions.[1]- If compatible with the experimental setup, consider adding an antioxidant.- Store solutions under an inert atmosphere, such as nitrogen or argon.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][3]
-
pH: Extreme acidic or basic conditions can accelerate the hydrolysis of the ester group in this compound and may cause other structural changes.[1]
-
Temperature: Higher temperatures increase the rate of degradation reactions.[1] It is recommended to avoid temperatures above 40-60°C during processing.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation. It is advisable to use amber-colored glassware or protect solutions from light.[1][3]
-
Oxidizing agents: The presence of oxidizing agents can promote the conversion of this compound to its primary degradation product, Serpentine.[1]
Q2: How stable is this compound in common laboratory solvents?
Q3: What are the known degradation products of this compound?
A3: The most well-documented degradation product of this compound is Serpentine, which is formed through oxidation.[3] Other degradation products can be formed under stress conditions like acid or base hydrolysis and photolysis, though these are less characterized in scientific literature.[3]
Q4: How can I monitor the stability of my this compound samples?
A4: The most reliable way to monitor the stability of this compound is by using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This method should be able to separate the intact this compound from any potential degradation products, allowing for the quantification of any degradation over time.[2]
Quantitative Data Summary
Detailed quantitative data on the degradation kinetics (e.g., half-life, rate constants) of this compound in different solvents is not extensively available in the public domain.[2] Researchers are strongly advised to perform their own stability studies for their specific experimental conditions. The following table summarizes the known solubility and stability characteristics of this compound.
| Solvent/System | Solubility | Known Stability Characteristics & Recommendations |
| Water | Insoluble[4] | Prone to hydrolysis at extreme pH.[1] |
| Chloroform | Soluble[4] | Effective for extraction, but long-term stability in solution is not well-documented.[5][6] |
| Methanol | Sparingly Soluble[4] | Commonly used for stock solutions; however, solutions are unstable and should be prepared fresh.[1][2] |
| Ethanol | Not specified | Recommended as a solvent for preparing stock solution aliquots for longer-term storage at -20°C or below.[1] |
| Dimethyl Sulfoxide (DMSO) | 5.56 mg/mL (with ultrasonic and warming to 60°C)[4] | Recommended as a solvent for preparing stock solution aliquots for longer-term storage at -20°C or below.[1] |
| Aqueous Buffers | Varies with pH | Stability is pH-dependent; degradation is accelerated at acidic and basic pH.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a framework for intentionally degrading this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
pH meter
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[2]
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat in an oven (e.g., at 70°C) for a defined period.[2]
-
Also, prepare a solution of this compound and expose it to heat.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light at the same temperature.
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect and quantify any degradation products.[2]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
General Steps:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Use a combination of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the mobile phase composition and pH to achieve good separation between this compound and its degradation products (generated from forced degradation studies).
-
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This compound has UV absorbance maxima around 226 nm and 280 nm.[3]
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Factors affecting the stability of this compound in solution.
References
Technical Support Center: Optimizing Ajmalicine Analysis in Reversed-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of Ajmalicine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reversed-phase High-Performance Liquid Chromatography (RP-HPLC) of this important indole (B1671886) alkaloid. Here, you will find a troubleshooting guide and frequently asked questions (FAQs) to help you improve peak resolution and achieve accurate, reproducible results.
Troubleshooting Guide: Improving Poor Peak Resolution for this compound
Poor peak resolution in the HPLC analysis of this compound can manifest as peak tailing, fronting, broadening, or co-elution with other compounds. This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Workflow for Troubleshooting Poor Peak Resolution
The following diagram outlines a step-by-step process to identify and rectify common problems affecting the peak resolution of this compound.
Ajmalicine precipitation issues in aqueous dilution and solutions
For researchers, scientists, and drug development professionals, ensuring the stability and solubility of ajmalicine (B1678821) in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1] Its complex and largely hydrophobic molecular structure limits its ability to form favorable interactions with polar water molecules, leading to very low aqueous solubility.[1] This presents significant challenges for its use in many biological experiments that require aqueous buffer systems.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits solubility in several organic solvents. It is reported to be soluble in chloroform (B151607) and sparingly soluble in methanol.[1] For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used, with a reported solubility of 5.56 mg/mL with the aid of warming and sonication.[1]
Q3: Why does my this compound stock solution precipitate when I dilute it into an aqueous buffer (e.g., PBS, cell culture media)?
A3: This is a common issue known as antisolvent precipitation. This compound is often dissolved in a high-concentration organic solvent like DMSO to create a stock solution. When this stock is diluted into an aqueous buffer, the concentration of the organic solvent is significantly reduced. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to "crash out" or precipitate from the solution.
Q4: What are the main factors that influence the stability of this compound in solution?
A4: The stability of this compound in solution is primarily affected by several factors:
-
pH: Extreme pH conditions, both acidic and basic, can accelerate the degradation of this compound.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is recommended to store this compound solutions in light-resistant containers.
-
Oxidizing agents: The presence of oxidizing agents can promote the conversion of this compound to its degradation products.
Q5: How should I store this compound powder and its stock solutions?
A5: Solid this compound should be stored in a tightly sealed, light-resistant container in a dry place, ideally at a controlled room temperature (15-25°C).[2] For long-term storage, keeping it in a desiccator is recommended to minimize moisture exposure.[2] this compound stock solutions are generally unstable and should be prepared fresh before use.[2] If short-term storage is necessary, aliquots of the stock solution in a suitable organic solvent (e.g., DMSO) should be stored at -20°C or below and protected from light to minimize degradation.[2] Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.
-
Possible Cause: The final concentration of DMSO is too low to maintain this compound's solubility in the aqueous medium. The concentration of this compound exceeds its solubility limit in the final solvent mixture.
-
Solutions:
-
Decrease the final concentration of this compound: Lowering the target concentration in the aqueous medium is the simplest approach.
-
Optimize the dilution method: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This gradual addition can prevent localized high concentrations and immediate precipitation. A stepwise serial dilution can also be effective.
-
Increase the co-solvent concentration: If the experimental system allows, increasing the final percentage of DMSO may help. However, be mindful of the potential for solvent toxicity in cellular assays (typically <0.5% DMSO is recommended).
-
Use alternative solubilization techniques: Consider using co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween 80 in your formulation. Cyclodextrin complexation is another effective method to enhance aqueous solubility.
-
Issue 2: The prepared this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The solution is in a supersaturated and thermodynamically unstable state. Changes in temperature or pH during storage or the experiment can also lead to precipitation.
-
Solutions:
-
Prepare fresh solutions: Due to its instability, it is highly recommended to prepare this compound working solutions immediately before each experiment.
-
Employ stabilizing excipients: Formulations containing hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or co-solvents such as PEG300 and surfactants like Tween 80 can help maintain a stable, supersaturated state and inhibit precipitation.
-
Control environmental factors: Store and handle the solution at a constant temperature and protect it from light. Ensure the pH of the buffer remains stable throughout the experiment.
-
Quantitative Data Presentation
| Solvent/System | Solubility | Conditions |
| Water | Insoluble | Standard conditions |
| Chloroform | Soluble | Standard conditions |
| Methanol | Sparingly Soluble | Standard conditions |
| Dimethyl Sulfoxide (DMSO) | 5.56 mg/mL (15.78 mM) | Ultrasonic and warming to 60°C |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.56 mg/mL (1.59 mM) | Not specified |
| 10% DMSO, 90% Corn Oil | ≥ 0.56 mg/mL (1.59 mM) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (e.g., 37-60°C) for a few minutes or sonicate until the solution is clear.[1]
-
Once completely dissolved, aliquot the stock solution into single-use, light-resistant tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Solubilization using a Co-solvent System for In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 5.6 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO to constitute 10% of the final volume.
-
Add PEG300 to reach 50% of the final volume (i.e., add 40% of the final volume as PEG300).
-
Add Tween 80 to reach 55% of the final volume (i.e., add 5% of the final volume as Tween 80).
-
Add sterile saline to reach the final desired volume (i.e., add 45% of the final volume as saline).
-
Vortex the mixture thoroughly until a clear and homogenous solution is obtained. This formulation can be used for in vivo administration.[1]
Protocol 3: this compound Solubilization by Cyclodextrin Complexation (Kneading Method)
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
In a mortar, place the weighed HP-β-CD.
-
Add a small amount of deionized water to the HP-β-CD to form a paste.
-
Add the weighed this compound powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes to facilitate the formation of the inclusion complex.[1]
-
The resulting paste can be dried and then reconstituted in the desired aqueous medium for the experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified biosynthetic pathway of this compound.
Caption: this compound's antagonism of the α1-adrenergic receptor signaling pathway.
References
Enhancing Ajmalicine production in cell cultures using elicitors
Welcome to the technical support center for enhancing ajmalicine (B1678821) production in cell cultures using elicitors. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using elicitors to enhance this compound production? A1: Elicitors are molecules that trigger a defense or stress response in plant cells.[1] When introduced into Catharanthus roseus cell cultures, these molecules activate specific signaling pathways that increase the expression of genes encoding key enzymes in the this compound biosynthesis pathway.[1] This process mimics a natural plant-pathogen interaction, redirecting the cell's metabolic resources toward producing defense-related compounds like this compound.[1][2]
Q2: Which elicitors are most effective for increasing this compound yield? A2: Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been successfully used.[1]
-
Biotic Elicitors: Cell wall fragments from fungi such as Trichoderma viride, Aspergillus niger, and Fusarium moniliforme have been shown to significantly increase this compound accumulation, in some cases by up to 3-fold.[1][3]
-
Abiotic Elicitors: Methyl jasmonate (MJ) is a potent and well-documented elicitor that can increase this compound production by 300%.[1][4] Cyclodextrins can also induce the biosynthesis pathway and help transport this compound into the culture medium.[1] The combined use of methyl jasmonate and cyclodextrins has resulted in exceptionally high yields.[1][5]
Q3: What is the optimal timing and concentration for applying elicitors? A3: The effectiveness of an elicitor is highly dependent on its concentration, the duration of exposure, and the growth stage of the cell culture.[1] For Methyl Jasmonate (MJ), adding it during the exponential growth phase (specifically on day 6 of the culture cycle) has been found to be optimal.[4][6] Concentrations between 10 µM and 100 µM are often effective.[4][6] For fungal elicitors, the age of the cell culture is also critical; a 20-day-old culture treated with T. viride extract produced the maximum yield of this compound.[3][7] It is crucial to perform a dose-response experiment to determine the optimal conditions for your specific cell line.[6]
Q4: Can prolonged exposure to elicitors be counterproductive? A4: Yes, a longer period of incubation with elicitors can adversely affect this compound synthesis.[3][7] It is important to conduct a time-course experiment to determine the peak accumulation time, which is often around 48 hours for fungal elicitors.[1][2][3]
Q5: What role does calcium play in the elicitation process? A5: Calcium ions (Ca²⁺) are important signaling molecules in the plant defense response. However, their interaction with elicitors like methyl jasmonate is complex. Studies have shown that a low extracellular Ca²⁺ concentration (e.g., 3 mM) enhances MJ-induced this compound production, while increased Ca²⁺ influx can suppress it.[8] Therefore, the calcium level in the culture medium is a critical parameter to consider for optimization.[8]
Troubleshooting Guide
This guide addresses common issues encountered during elicitation experiments for this compound production.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in this compound production after elicitation. | Suboptimal Elicitor Concentration: The dosage may be too high (toxic) or too low (ineffective).[1][6] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For MJ, a range of 10 µM to 100 µM is a good starting point.[6] |
| Incorrect Timing of Elicitation: The responsiveness of cells to elicitors is often growth-phase dependent.[1][6] | Elicit the cultures at different stages of growth (e.g., early exponential, mid-exponential, stationary phase). Adding MJ on day 6 has been reported as optimal.[4][6] | |
| Poor Cell Line Productivity: The selected C. roseus cell line may have inherently low productivity.[6] | Screen different C. roseus cell lines to identify one with higher this compound production potential.[6] | |
| Inadequate Exposure Time: The peak of metabolite accumulation may have been missed.[1] | Conduct a time-course experiment, harvesting at multiple points (e.g., 24, 48, 72, 96 hours) after elicitation to find the optimal duration.[1][3] | |
| Cell browning and death after elicitor addition. | Elicitor Toxicity: The elicitor concentration is too high, leading to a hypersensitive response and cell death.[1][6] | Test a lower range of elicitor concentrations. A dose-response curve is essential.[1][6] |
| Solvent Toxicity: If the elicitor is dissolved in a solvent (e.g., ethanol (B145695) for MJ), the final concentration of the solvent in the culture may be toxic.[6] | Ensure the final solvent concentration is non-toxic. Run a solvent-only control to assess its effect on cell viability.[6] | |
| Contamination of Elicitor: Non-sterile elicitor preparations (especially homemade fungal extracts) can introduce microbial contamination.[1] | Autoclave or filter-sterilize all elicitor preparations before adding them to the cell culture.[1] | |
| Inconsistent results between experiments. | Variability in Cell Culture: Inconsistent inoculum size, age of the subculture, or physiological state of the cells can lead to variable responses.[6] | Standardize your experimental setup. Use a consistent cell density and age of the subculture for initiating experiments.[6] |
| Inconsistent Elicitor Preparation: Improper preparation or storage of the elicitor can affect its activity.[6] | Prepare fresh elicitor solutions for each experiment to ensure consistent potency.[6] |
Data Presentation: Elicitor Impact on this compound Production
The following tables summarize quantitative data on the effect of various elicitors on this compound production in C. roseus cell suspension cultures.
Table 1: Effect of Fungal Elicitors on this compound Production
| Elicitor (5% v/v) | Age of Culture (days) | Exposure Time (hours) | Max. This compound Yield (µg/g DW) | Fold Increase | Reference(s) |
| Aspergillus niger | 20 | 48 | 90 | ~2-fold | [1][7] |
| Fusarium moniliforme | 20 | 48 | 88 | ~2-fold | [1][7] |
| Trichoderma viride | - | 48 | 87 | ~3-fold | [1][3] |
| Trichoderma viride | 20 | - | 166 | - | [1][3][7] |
| DW = Dry Weight |
Table 2: Effect of Methyl Jasmonate (MJ) Elicitation on this compound Production
| Concentration (µM) | Application Day | Max. This compound Yield (mg/L) | Fold Increase | Reference(s) |
| 10 | 6 | 10.2 | 300% | [4][9] |
| 100 | 6 | 10.2 | 300% | [4][9] |
| 100 | 2 (days of culture) | 5.6 (mg/g DW) | 19-fold | [10] |
Table 3: Effect of Combined Elicitation Strategies
| Elicitors | Conditions | Max. Extracellular this compound (mg/L) | Reference(s) |
| Methyl Jasmonate + Cyclodextrins | + Short UV exposure | 1040 ± 26.6 | [1][5] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Fungal Elicitor
This protocol provides a generalized method for preparing fungal cell wall extracts for use as elicitors.[1][2]
-
Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungus (e.g., Trichoderma viride).[1][2]
-
Incubation: Grow the culture for 7-10 days at 25-28°C with shaking (e.g., 120 rpm).[1][2]
-
Mycelia Harvesting: Collect the fungal mycelia by filtering the culture through sterile cheesecloth.[2]
-
Washing: Wash the collected mycelia thoroughly with sterile distilled water to remove any residual media components.[1]
-
Homogenization: Homogenize the mycelia in a small volume of sterile distilled water using a sterile blender or mortar and pestle.[1][2]
-
Autoclaving & Centrifugation: Autoclave the homogenate at 121°C for 20 minutes to lyse the cells and release cell wall fragments. After cooling, centrifuge the mixture (e.g., 5000 rpm for 15 minutes) to pellet the solid debris.[1][2]
-
Elicitor Collection & Sterilization: The resulting supernatant contains the water-soluble elicitor components. Filter-sterilize the supernatant through a 0.22 µm filter before adding it to the C. roseus cell culture.[1][2]
Protocol 2: Elicitation of this compound Production using Methyl Jasmonate (MJ)
This protocol outlines the general procedure for using MJ as an elicitor.[6][9]
-
Cell Culture Maintenance: Maintain Catharanthus roseus cell suspension cultures in a suitable growth medium (e.g., MS medium) under controlled conditions, subculturing regularly.[6]
-
Initiation of Experimental Cultures: Inoculate fresh growth medium with a standardized amount of cell suspension from a healthy, actively growing culture.[6]
-
Preparation of Elicitor Stock Solution: Prepare a stock solution of Methyl Jasmonate (e.g., 100 mM in ethanol). Filter-sterilize the stock solution using a 0.22 µm syringe filter.[6]
-
Elicitation: On the optimal day of the culture period (e.g., day 6), aseptically add the filter-sterilized MJ stock solution to the cell cultures to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).[6][9] Include a no-MJ control and a solvent-only control.[6]
-
Incubation: Continue to incubate the cultures under the same conditions.[6]
-
Sampling and Analysis: Harvest the cells and the culture medium at various time points after elicitation (e.g., 24, 48, 72, 96 hours). Extract this compound and quantify the content using High-Performance Liquid Chromatography (HPLC).[6]
Visualizations
Caption: General experimental workflow for enhancing this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of fungal elicitors on production of this compound by cell cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound production in methyl jasmonate-induced Catharanthus roseus cell cultures depends on Ca2+ level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.ekb.eg [journals.ekb.eg]
Inconsistent bioassay results with Ajmalicine and potential causes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ajmalicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during bioassays involving this indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as raubasine, is primarily recognized as a selective antagonist of α1-adrenergic receptors.[1][2] By blocking these receptors, it inhibits the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of smooth muscle in blood vessels, which results in vasodilation and a reduction in blood pressure.[3] Additionally, this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is responsible for the metabolism of many drugs.[4][5]
Q2: We are observing significant variability in our cell viability assay results with different batches of this compound. What could be the cause?
Inconsistent purity or degradation of the this compound compound between batches is a likely culprit. This compound is known to be unstable in solution and can degrade under various conditions.[4][6]
Troubleshooting Steps:
-
Purity Verification: It is recommended to verify the purity of each new batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Stability Assessment: The stability of this compound in your specific assay medium should be evaluated. Consider performing a time-course experiment to assess compound stability and activity over the duration of your assay.
-
Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., -20°C, desiccated, protected from light) to prevent degradation.[6][7]
Q3: Our bioassay results with this compound are not reproducible. What are some common factors that could be causing this?
Reproducibility issues with this compound bioassays often stem from its inherent instability and sensitivity to experimental conditions. Key factors include:
-
pH of the Assay Medium: this compound is susceptible to pH-dependent hydrolysis. It is generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[3][4]
-
Temperature Fluctuations: Elevated temperatures can accelerate the degradation of this compound.[3][4]
-
Exposure to Light: this compound can undergo photolytic degradation upon exposure to light, especially UV radiation.[4]
-
Solvent and Solution Preparation: this compound solutions are unstable and should ideally be prepared fresh for each experiment.[8] If stock solutions are necessary, they should be stored at -20°C or -80°C and protected from light.[6][7] The choice of solvent can also impact stability.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Assay Results
Problem: High variability between replicate wells or from experiment to experiment.
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh this compound solutions for each experiment from a properly stored solid compound. Minimize the exposure of the solutions to light and elevated temperatures.[4] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Avoid introducing bubbles. |
| Edge Effects | Avoid using the outer wells of the microplate for critical samples. Fill them with a buffer or sterile medium to create a humidity barrier. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay wells is not toxic to the cells (typically <0.5%). Run appropriate vehicle controls.[9] |
| Assay Interference | This compound, as an indole alkaloid, may possess intrinsic fluorescence that can interfere with fluorescence-based assays. Run compound-only controls to check for interference.[10] |
Issues with α1-Adrenergic Receptor Binding Assays
Problem: Low specific binding or high non-specific binding.
| Possible Cause | Recommended Solution |
| Receptor Degradation | Perform all membrane preparation and binding assay steps at 4°C to minimize enzymatic degradation of the receptor.[2] |
| Incorrect Ligand Concentration | Optimize the concentration of the radiolabeled ligand. It should ideally be at or below its Kd for the receptor to ensure sensitive competition.[2] |
| Insufficient Washing | In filtration assays, ensure adequate and rapid washing of the filters to remove unbound radioligand, which contributes to high background. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation time to reach binding equilibrium. |
| Filter Binding | This compound may adsorb to certain types of filter membranes, leading to inaccurate results. Test different filter materials (e.g., glass fiber, PTFE, nylon) for minimal compound binding.[11] |
Data Presentation
Illustrative Stability of this compound Under Forced Degradation
Disclaimer: The following data is illustrative and based on the general principles of forced degradation studies for indole alkaloids. Specific degradation kinetics for this compound are not widely available in public literature, and researchers should perform their own stability assessments.[1]
| Stress Condition | Time (hours) | Illustrative % Degradation | Primary Degradation Product |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | ~15-25% | Hydrolyzed ester products |
| Alkaline Hydrolysis (0.1 M NaOH, RT) | 24 | ~30-50% | Hydrolyzed ester products |
| Oxidative (3% H₂O₂, RT) | 24 | ~40-60% | Serpentine[4] |
| Thermal (Solid, 80°C) | 24 | ~10-20% | Various thermal degradants |
| Photolytic (Solution, UV light) | 24 | ~50-70% | Various photolytic products |
Inhibitory Potency of this compound against CYP2D6
| Parameter | Value | Units | Source |
| IC₅₀ | 0.0023 | µM | [5][12] |
| Ki | 3.3 | nM | [5] |
Experimental Protocols
Protocol: α1-Adrenergic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for α1-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize a tissue source rich in α1-adrenergic receptors (e.g., rat cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[13]
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) to each well.
-
Add increasing concentrations of unlabeled this compound to the competition wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled α1-antagonist like phentolamine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[13]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and subsequently calculate the Ki using the Cheng-Prusoff equation.
-
Protocol: CYP2D6 Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of this compound on CYP2D6 activity using human liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create serial dilutions of the this compound stock to achieve the desired final assay concentrations.
-
Prepare a stock solution of a CYP2D6 probe substrate (e.g., dextromethorphan).
-
Prepare a stock solution of a known CYP2D6 inhibitor (e.g., quinidine) to serve as a positive control.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add human liver microsomes, phosphate (B84403) buffer, and the this compound working solutions or controls.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the CYP2D6 substrate (dextromethorphan) and an NADPH-generating system.
-
Incubate the plate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).[2]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite (e.g., dextrorphan) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 activity remaining at each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: this compound's antagonistic action on the α1-adrenergic receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotech-asia.org [biotech-asia.org]
- 13. medcraveonline.com [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of Ajmalicine and Reserpine for Antihypertensive Efficacy
In the landscape of antihypertensive therapeutics, both ajmalicine (B1678821) and reserpine (B192253), indole (B1671886) alkaloids originally sourced from the Rauwolfia genus, have historical and pharmacological significance. While both compounds exert blood pressure-lowering effects, they do so through distinct molecular mechanisms, leading to different efficacy and safety profiles. This guide provides a detailed comparative analysis of their antihypertensive efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the antihypertensive action of this compound and reserpine lies in their interaction with the sympathetic nervous system.
This compound , also known as raubasine, functions as a selective α1-adrenergic receptor antagonist.[1][2] In the vasculature, norepinephrine (B1679862) released from sympathetic nerves binds to α1-adrenergic receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1] this compound competitively blocks these receptors, thereby inhibiting norepinephrine-induced vasoconstriction, which results in vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[1][2]
Reserpine , on the other hand, acts presynaptically. It irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting monoamines such as norepinephrine, dopamine, and serotonin (B10506) from the cytoplasm into synaptic vesicles for storage and subsequent release.[2] By inhibiting VMAT2, reserpine leads to the depletion of these catecholamines from nerve endings.[2] The reduced availability of norepinephrine at the neuroeffector junction of blood vessels results in decreased sympathetic tone, leading to vasodilation and a reduction in heart rate and cardiac output, collectively lowering blood pressure.
Quantitative Data on Antihypertensive Efficacy
Direct head-to-head clinical trials comparing the antihypertensive efficacy of this compound and reserpine are scarce in publicly available literature. However, data from independent preclinical and clinical studies provide insights into their respective potencies and effects on blood pressure.
Table 1: Summary of Antihypertensive Efficacy Data for this compound
| Animal Model | Dosage Range | Route of Administration | Observed Effect on Blood Pressure |
| Pithed Rats | 1 - 4 mg/kg | Intravenous | Reduction of the pressor response to electrical stimulation of the spinal sympathetic outflow and to phenylephrine.[2] |
| Spontaneously Hypertensive Rats (SHR) | Not specified in detail in publicly available literature | Oral (suggested) | Expected to lower blood pressure due to its mechanism of action.[3][4] |
Note: Quantitative in vivo data for blood pressure reduction with this compound in conscious, hypertensive models is limited in the available literature, representing a significant data gap.
Table 2: Summary of Antihypertensive Efficacy Data for Reserpine
| Species/Model | Dosage Range | Route of Administration | Observed Effect on Blood Pressure |
| Anesthetized Rats | 0.5 - 15 µg/kg | Intravenous | Significant dose-dependent reduction in blood pressure.[2] |
| Spontaneously Hypertensive Rats (SHR) | 0.01 - 0.03 mg/kg/day | Oral (in compound feed) | Significant decrease in both systolic and diastolic blood pressure with chronic treatment.[2] |
| Wistar Rats | 0.032 - 0.160 mg/kg (twice daily) | Oral (gavage) | Dose-dependent lowering of systolic blood pressure, reaching a stable hypotensive state after 3 weeks.[5] |
| Humans (Primary Hypertension) | 0.5 mg/day or greater | Oral | Statistically significant reduction in systolic blood pressure compared to placebo.[6][7] |
| Humans (Hypertension) | 0.1 - 0.25 mg/day (maintenance dose) | Oral | Control of high blood pressure.[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. Reserpine: MedlinePlus Drug Information [medlineplus.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Establishment of a Rat Model of Hypotension Induced by Reserpine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood pressure-lowering efficacy of reserpine for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
A Comparative Pharmacological Guide: Ajmalicine vs. Yohimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of two closely related indole (B1671886) alkaloids: Ajmalicine and Yohimbine (B192690). While structurally similar, their distinct receptor affinities and resulting physiological effects present different therapeutic opportunities and challenges. This document summarizes key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes their primary signaling pathways.
Executive Summary
This compound and Yohimbine, both derived from plants of the Apocynaceae and Rubiaceae families, exhibit significant yet distinct pharmacological profiles primarily centered on the adrenergic system. The core difference lies in their receptor selectivity: this compound is predominantly a selective antagonist of α1-adrenergic receptors, leading to antihypertensive effects. In contrast, Yohimbine is a selective antagonist of α2-adrenergic receptors, resulting in sympathomimetic and aphrodisiac effects. Furthermore, this compound is a potent inhibitor of the metabolic enzyme CYP2D6, a characteristic not prominently associated with Yohimbine, indicating a higher potential for drug-drug interactions with this compound.
Data Presentation: Receptor Binding Affinities and Enzyme Inhibition
The following tables summarize the quantitative data on the binding affinities of this compound and Yohimbine for various receptors, as well as their inhibitory action on CYP2D6. This data provides a clear comparative view of their pharmacological profiles.
Table 1: Adrenergic Receptor Binding Profile
| Compound | Receptor Subtype | Species | Assay Type | Affinity (pA2/Ki) | Reference(s) |
| This compound (Raubasine) | Postsynaptic α-adrenoceptors (α1) | Rat | Functional Assay | pA2 = 6.57 | [1] |
| Presynaptic α-adrenoceptors (α2) | Rat | Functional Assay | pA2 = 6.02 | [1] | |
| Yohimbine | α1A-adrenoceptor | Rat | Radioligand Binding | Ki = 1057 nM | |
| α1B-adrenoceptor | Hamster | Radioligand Binding | Ki = 1.1 nM | ||
| α1D-adrenoceptor | Rat | Radioligand Binding | Ki = 398.11 nM (as Kd) | ||
| α2A-adrenoceptor | Human | Radioligand Binding | Ki = 1.4 nM | [2] | |
| α2B-adrenoceptor | Human | Radioligand Binding | Ki = 7.1 nM | [2] | |
| α2C-adrenoceptor | Human | Radioligand Binding | Ki = 0.88 nM | [2] |
Table 2: Other Receptor and Enzyme Interactions
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | CYP2D6 | IC50 | 0.0023 µM | |
| CYP2D6 | Ki | 3.3 nM | ||
| Yohimbine | 5-HT1A Receptor | - | Moderate Affinity | [2][3] |
| 5-HT1B Receptor | - | Moderate Affinity | [2][3] | |
| 5-HT1D Receptor | - | Moderate Affinity | [2][3] | |
| Dopamine D2 Receptor | - | Moderate Affinity | [2][3] | |
| Dopamine D3 Receptor | - | Moderate Affinity | [2][3] |
Signaling Pathways
The distinct pharmacological effects of this compound and Yohimbine stem from their interaction with different adrenergic receptor subtypes, which in turn couple to different intracellular signaling cascades.
This compound: α1-Adrenergic Receptor Antagonism
This compound acts as an antagonist at α1-adrenergic receptors, which are coupled to Gq proteins. Blockade of this receptor prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and reduced smooth muscle contraction, resulting in vasodilation and a lowering of blood pressure.[4][5][6][7]
Yohimbine: α2-Adrenergic Receptor Antagonism
Yohimbine primarily acts as an antagonist at presynaptic α2-adrenergic receptors. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced norepinephrine release. By blocking these inhibitory autoreceptors, Yohimbine increases the release of norepinephrine from sympathetic nerve terminals, leading to sympathomimetic effects such as increased heart rate and blood pressure.
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of compounds like this compound and Yohimbine.
Competitive Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for α1-adrenergic receptors.[8][9][10][11]
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in α1-adrenergic receptors (e.g., rat cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and recentrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]-Prazosin, a selective α1-antagonist).
-
Increasing concentrations of the unlabeled test compound (this compound) or a known displacing agent for determining non-specific binding (e.g., phentolamine).
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
CYP2D6 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory potential (IC50) of a test compound (e.g., this compound) on human CYP2D6 activity using a probe substrate.[12][13]
Detailed Methodology:
-
Reagent Preparation:
-
Human Liver Microsomes (HLM): Prepare a stock solution of HLM in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH during the incubation.
-
Probe Substrate: Prepare a stock solution of a CYP2D6-specific substrate, such as Dextromethorphan (B48470).
-
Test Compound: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.5%).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the HLM with the various concentrations of this compound and the NADPH-regenerating system for a short period (e.g., 10 minutes) at 37°C to allow for any potential time-dependent inhibition.
-
Initiate the metabolic reaction by adding the Dextromethorphan probe substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolite (Dextrorphan) to a new plate for analysis.
-
-
Quantification and Data Analysis:
-
Quantify the amount of Dextrorphan produced using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the percentage of CYP2D6 activity remaining at each concentration of this compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The pharmacological profiles of this compound and Yohimbine are clearly distinct, despite their structural similarities. This compound's selectivity for α1-adrenergic receptors makes it a targeted antihypertensive agent, while its potent inhibition of CYP2D6 necessitates careful consideration of potential drug-drug interactions. Yohimbine's α2-adrenergic receptor antagonism underlies its sympathomimetic and historically explored aphrodisiac effects. For researchers and drug development professionals, understanding these differences is paramount for the rational design of new therapeutic agents and for ensuring the safe and effective use of these compounds. The experimental protocols provided herein offer a framework for the continued investigation and characterization of these and other novel compounds.
References
- 1. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of liver microsomal cytochrome p450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro comparison of Ajmalicine and Corynanthine at adrenergic receptors
A Comparative Guide for Researchers
Published: December 3, 2025
This guide provides a detailed in-vitro comparison of Ajmalicine and Corynanthine (B1669447), two diastereomeric indole (B1671886) alkaloids, with a focus on their interactions at adrenergic receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacological studies.
Executive Summary
This compound and Corynanthine are established as selective antagonists of alpha-1 (α1) adrenergic receptors.[1] Their pharmacological profile distinguishes them from their diastereomers, yohimbine (B192690) and rauwolscine (B89727), which are selective antagonists of alpha-2 (α2) adrenoceptors.[1] In-vitro evidence confirms that both this compound and Corynanthine exhibit a higher affinity for α1-adrenoceptors over α2-adrenoceptors.[1] While both compounds demonstrate a preferential blockade of postsynaptic α1-receptors, this guide consolidates available experimental data to delineate their comparative in-vitro pharmacological profiles.[1]
Comparative Pharmacological Data
Adrenergic Receptor Binding Affinity
The binding affinity of a compound for a receptor is a critical parameter in its pharmacological characterization. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Adrenergic Receptor Binding Affinities (Ki)
| Compound | Receptor | Test System | Radioligand | Ki (nM) | Relative Affinity |
| This compound | α1-adrenoceptor | Not explicitly found | Not explicitly found | Not explicitly found | Preferential for α1 over α2[1] |
| α2-adrenoceptor | Not explicitly found | Not explicitly found | Not explicitly found | Lower than for α1[1] | |
| Corynanthine | α1-adrenoceptor | Rat cerebral cortex membranes | [³H]-WB-4101 | Not explicitly specified | Higher affinity than for α2[3] |
| α2-adrenoceptor | Rat cerebral cortex membranes | [³H]-clonidine | Not explicitly specified | Lower affinity than for α1[3] |
Note: Specific Ki values for a direct comparison are not available in the reviewed literature. The relative affinities are reported based on the displacement of selective radioligands.[2]
Functional Antagonist Potency
Functional assays are essential to determine the potency of an antagonist in a physiological context. The pA2 value is a measure of the antagonist's potency, where a higher pA2 value indicates greater potency.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Receptor | Assay System | Agonist | pA2 Value | Potency |
| This compound | α1-adrenoceptor | Not explicitly found | Not explicitly found | Not explicitly found | Established α1-antagonist[1] |
| Corynanthine | α1-adrenoceptor | Anesthetized dog | Phenylephrine | Not explicitly specified | Equipotent with yohimbine and rauwolscine at postsynaptic α1-receptors[4] |
| α2-adrenoceptor | Anesthetized dog | Clonidine | Not explicitly specified | Approximately 100-fold less potent than yohimbine and rauwolscine[4] |
Note: While direct pA2 values for a side-by-side in-vitro comparison are not available, functional assays consistently demonstrate that both compounds are preferential α1-adrenoceptor antagonists. In-vivo studies suggest they are equipotent in blocking postsynaptic α1-adrenoceptors.[2][4] It has been reported that corynanthine is about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[4]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of α1-adrenoceptor antagonism by this compound and Corynanthine, it is crucial to visualize the underlying signaling cascade and the experimental workflows used to derive the pharmacological data.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptors
This protocol provides a generalized procedure for determining the binding affinity (Ki) of a compound for α1-adrenoceptors.
1. Membrane Preparation:
-
Tissues rich in α1-adrenoceptors (e.g., rat cerebral cortex, liver) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[2]
-
The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction.[2]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[2]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[2]
-
To each well, the following are added:
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive α1-antagonist (e.g., phentolamine).[2]
-
The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]
3. Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol outlines a method to assess the functional antagonism of this compound and Corynanthine at α1-adrenoceptors by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
1. Cell Culture and Dye Loading:
-
Cells endogenously or recombinantly expressing the α1-adrenoceptor subtype of interest are cultured to an appropriate confluency in multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium.
2. Antagonist Pre-incubation:
-
After dye loading and washing, the cells are pre-incubated with varying concentrations of the antagonist (this compound or Corynanthine) or vehicle for a specified period.
3. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken before the addition of an α1-adrenoceptor agonist (e.g., phenylephrine).
-
The agonist is added to the wells, and the change in fluorescence, corresponding to the increase in [Ca²⁺]i, is measured over time.
4. Data Analysis:
-
The peak fluorescence response is determined for each well.
-
Dose-response curves for the agonist in the presence of different antagonist concentrations are generated.
-
The Schild plot analysis is used to determine the pA2 value of the antagonist. A linear Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.
Conclusion
Both this compound and Corynanthine are confirmed as selective α1-adrenoceptor antagonists.[1] The available data, primarily from functional assays, suggests a preferential blockade of postsynaptic α1-receptors, which underlies their vasodilatory and antihypertensive effects.[1] While a definitive quantitative comparison of their binding affinities and functional potencies from a single, direct comparative study is lacking in the current literature, the existing evidence indicates that they belong to the same pharmacological class with a similar mechanism of action.[1] Further head-to-head in-vitro studies are warranted to elucidate any subtle differences in their potencies and selectivities at the α1-adrenoceptor subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ajmalicine: Cross-Validation of HPLC and LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of bioactive compounds like ajmalicine (B1678821) is fundamental. This compound, an indole (B1671886) alkaloid with significant antihypertensive properties, requires robust analytical methods for its determination in various matrices, from raw plant materials to pharmaceutical formulations.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed techniques for this purpose.
This guide provides an objective, data-driven comparison of these two methods. It outlines their performance characteristics, details their experimental protocols, and offers a clear visual workflow for the cross-validation process to ensure data integrity and consistency when transferring methods or comparing results from different analytical platforms.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and throughput needs. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV.[4] The following table summarizes the typical performance characteristics for this compound quantification based on single-laboratory validation studies.[1]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 20 µg/mL[1][5][6] | 1.00 - 6250.0 ng/mL[5][7] |
| Correlation Coefficient (r²) | > 0.999[1][5][6] | > 0.99[5] |
| Limit of Detection (LOD) | 4 µg/mL[1][6][7] | 0.1 - 0.7 ng/mL[5][7][8] |
| Limit of Quantification (LOQ) | 12 µg/mL[1][6][7] | ~1.0 ng/mL |
| Accuracy (Recovery %) | 97.03%[1][5][6] | 88.0 - 111.8%[5] |
| Precision (% RSD) | < 3%[1][5] | 1.25 - 7.81%[5] |
Experimental Protocols
Reproducibility and accuracy are contingent on detailed and well-defined methodologies. Below are representative protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS.
This method is robust and widely used for routine quality control and quantification of major alkaloids in extracts.[4]
A. Sample Preparation:
-
Accurately weigh the powdered plant material (e.g., 0.1 g of Rauvolfia serpentina roots).[3][9]
-
Perform extraction with methanol (B129727) (e.g., 3 x 10 mL) using ultrasonication or Soxhlet extraction.[3][7]
-
Combine the extracts, filter, and evaporate to dryness using a rotary evaporator.[3]
-
Defat the dried residue by washing with n-hexane to remove non-polar interferences.[3][9]
-
Reconstitute the final residue in a known volume of methanol or the mobile phase.[3][7]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
B. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[3][6]
-
Mobile Phase: A binary gradient consisting of Acetonitrile (B52724) and 0.01M sodium phosphate (B84403) buffer (pH 3.5).[6]
-
Injection Volume: 20 µL.
-
Detection: UV or Photodiode Array (PDA) detector set at 254 nm.[6][9]
-
Quantification: An external calibration curve is constructed by plotting the peak area against the concentration of this compound standards (e.g., 1-20 µg/mL).[1][3][6]
This method provides superior selectivity and sensitivity, making it ideal for analyzing complex matrices, detecting trace amounts, and for pharmacokinetic studies.[4]
A. Sample Preparation:
-
For cleaner samples and to minimize matrix effects, employ advanced extraction techniques like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1]
-
The initial extraction steps can be similar to the HPLC protocol (methanolic extraction).
-
After extraction, the sample is centrifuged and filtered. The final extract is typically diluted in the initial mobile phase.
B. UPLC Conditions:
-
Column: A high-efficiency UPLC C18 column.[1]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[1][10]
-
Flow Rate: 0.2 - 0.6 mL/min.[1]
-
Injection Volume: 1 - 5 µL.[1]
C. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][11] Specific precursor-to-product ion transitions for this compound are monitored.
Methodology and Workflow Visualization
A cross-validation study ensures that two different analytical methods provide comparable and reliable results. The logical workflow involves method development, validation, and a statistical comparison of the data obtained from analyzing the same set of samples with both techniques.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific analytical objective.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and the quantification of this compound in samples where it is present at relatively high concentrations (µg/mL range).[2]
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification (ng/mL to pg/mL range), analysis in complex biological matrices where matrix effects can be significant, and in regulated bioanalytical studies.[4]
A thorough cross-validation as outlined is essential when transitioning between these methods or comparing data from different laboratories to ensure the consistency, accuracy, and reliability of the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 11. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Ajmalicine and Other Antihypertensive Drug Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Ajmalicine with major classes of antihypertensive drugs. The information is supported by available experimental data and includes detailed methodologies for key experiments to facilitate further research and development in cardiovascular pharmacology.
Overview of Antihypertensive Mechanisms
Hypertension, a major risk factor for cardiovascular disease, is managed by several classes of drugs that lower blood pressure through distinct mechanisms. This guide compares the indole (B1671886) alkaloid this compound to five major classes of antihypertensive agents: Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers (β-Blockers), Calcium Channel Blockers (CCBs), and Thiazide Diuretics.
This compound: A Multi-Targeted Approach
This compound, also known as raubasine, is a naturally occurring indole alkaloid with a history of use in the management of hypertension.[1][2] Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors, which leads to vasodilation and a reduction in peripheral vascular resistance.[3] Some evidence also suggests a role for calcium channel blockade in its antihypertensive effect.[4]
Mechanism of Action: α1-Adrenergic Receptor Antagonism
The sympathetic nervous system regulates vascular tone through the release of catecholamines like norepinephrine, which bind to α1-adrenergic receptors on vascular smooth muscle cells, triggering vasoconstriction.[4] this compound competitively blocks these receptors, inhibiting the downstream signaling cascade that leads to vasoconstriction.[3] This results in vasodilation and a decrease in blood pressure.[4]
Comparison with Other Antihypertensive Drug Classes
Angiotensin-Converting Enzyme (ACE) Inhibitors
Mechanism of Action: ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5][6][7] This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention.[5]
Angiotensin II Receptor Blockers (ARBs)
Mechanism of Action: ARBs selectively block the binding of angiotensin II to its type 1 (AT1) receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[8][9][10][11]
Beta-Blockers (β-Blockers)
Mechanism of Action: Beta-blockers antagonize the effects of catecholamines at β-adrenergic receptors, primarily in the heart (β1), leading to decreased heart rate, myocardial contractility, and cardiac output.[12][13][14] They also reduce renin release from the kidneys.[12]
References
- 1. droracle.ai [droracle.ai]
- 2. How Quickly Does Lisinopril Lower Blood Pressure? [verywellhealth.com]
- 3. The effect of lisinopril on twenty-four hour blood pressure lowering in patients with mild to moderate hypertension - Eesti Arst - Eesti Arstide Liidu ajakiri [eestiarst.ee]
- 4. droracle.ai [droracle.ai]
- 5. ahajournals.org [ahajournals.org]
- 6. apexbt.com [apexbt.com]
- 7. How Quickly Does Lisinopril Lower Blood Pressure? - K Health [khealth.com]
- 8. Antihypertensive effect of propranolol at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prazosin on blood pressure and diabetic control in patients with type II diabetes mellitus and mild essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Losartan potassium lowers blood pressure measured by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Incremental Blood Pressure–Lowering Effect of Titrating Amlodipine for the Treatment of Hypertension in Patients Including Those Aged ≥55 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
A Comparative Guide to HPLC Methods for the Simultaneous Quantification of Ajmalicine and Reserpine
In the quality control and standardization of pharmaceuticals and herbal formulations containing Rauwolfia serpentina, the accurate and simultaneous quantification of its active indole (B1671886) alkaloids, ajmalicine (B1678821) and reserpine (B192253), is crucial. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to select the most suitable method for their applications.
Performance Comparison of Analytical Methods
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. Below is a comparison of a validated Reversed-Phase HPLC (RP-HPLC) method with High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
| Validation Parameter | RP-HPLC with PDA Detection[1][2][3][4][5] | HPTLC-Densitometry[6] | UHPLC-UV-MS[6] |
| Linearity Range (µg/mL) | |||
| This compound | 1 - 20 | 0.2 - 1.2 | 1 - 250 |
| Reserpine | 1 - 20 | 0.2 - 1.2 | 1 - 250 |
| Correlation Coefficient (r²) | |||
| This compound | > 0.999 | 0.994 | > 0.999 |
| Reserpine | > 0.999 | 0.991 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | |||
| This compound | 4 | 0.05 | 0.15 |
| Reserpine | 8 | 0.06 | 0.21 |
| Limit of Quantification (LOQ) (µg/mL) | |||
| This compound | 12 | Not Reported | Not Reported |
| Reserpine | 23 | Not Reported | Not Reported |
| Accuracy (% Recovery) | |||
| This compound | 97.03 | Not Reported | Not Reported |
| Reserpine | 98.38 | Not Reported | Not Reported |
| Precision (%RSD) | < 2.14 | Not Reported | Not Reported |
Detailed Experimental Protocols
A generalized workflow for the quantification of these alkaloids involves sample preparation, chromatographic separation, and detection. The specific parameters for each technique are crucial for achieving accurate and reproducible results.
Validated RP-HPLC-PDA Method
This section details the experimental protocol for a validated RP-HPLC-PDA method for the simultaneous quantification of this compound and reserpine, adapted from Srivastava et al. (2006).[1][2][3][4][5]
Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2][3][4][5]
-
Mobile Phase: A binary gradient of 0.01M (pH 3.5) phosphate (B84403) buffer (NaH₂PO₄) containing 0.5% glacial acetic acid and acetonitrile.[1][2][3][4][5]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and reserpine in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Sample Preparation (from Rauwolfia serpentina root powder):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with methanol (3 x 25 mL) using ultrasonication for 15 minutes for each extraction.
-
Filter the combined extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method according to the International Council for Harmonisation (ICH) guidelines.[7]
Caption: HPLC method validation workflow as per ICH guidelines.
This guide demonstrates that while several methods exist for the quantification of this compound and reserpine, the RP-HPLC method provides a robust, sensitive, and reproducible option suitable for routine quality control.[1][2][3][4][5] The detailed protocol and validation parameters serve as a valuable resource for researchers in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 4. [PDF] Quantitative determination of reserpine, ajmaline, and this compound in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ajmalicine and Reserpine on Neuroprotective Efficacy in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of two indole (B1671886) alkaloids, Ajmalicine and Reserpine, in experimental models of Alzheimer's disease (AD). The information presented herein is synthesized from preclinical research to assist in evaluating their therapeutic potential.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and Reserpine against key enzymatic and pathological targets in Alzheimer's disease.
Table 1: Inhibition of Key Enzymes in Alzheimer's Disease Pathogenesis
| Compound | Target Enzyme | IC50 Value / % Inhibition | Concentration | Reference |
| Reserpine | Acetylcholinesterase (AChE) | IC50: 1.7 µM | - | [1][2][3] |
| Butyrylcholinesterase (BuChE) | IC50: 2.8 µM | - | [1][2][3] | |
| β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) | 47% | 50 µM | [1] | |
| Monoamine Oxidase-B (MAO-B) | Not specified | - | [1][2][3] | |
| This compound | Acetylcholinesterase (AChE) | Noted as less potent than Reserpine | - | [1] |
| Butyrylcholinesterase (BuChE) | Not specified | - | [4] | |
| β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) | 69% | 50 µM | [4] | |
| Monoamine Oxidase-B (MAO-B) | 83% | 10 µM | [4] |
Table 2: Anti-Aggregation and Neuroprotective Effects
| Compound | Activity | Metric | Cell Line / Model | Reference |
| Reserpine | Anti-aggregation of Aβ42 | 68% inhibition | - | [1][2][3] |
| Neuroprotection against Aβ42-induced toxicity | 92% cell viability | PC12 cells | [1][2] | |
| Neuroprotection against H₂O₂-induced toxicity | 93% cell viability | PC12 cells | [1][2] | |
| This compound | Anti-aggregation of Aβ42 | 56% inhibition | - | [1][2][3] |
| Neuroprotection against Aβ42-induced toxicity | 92% cell viability | PC12 cells | [1][2] | |
| Neuroprotection against H₂O₂-induced toxicity | 89% cell viability (at 40 µM) | PC12 cells | [1] |
Signaling Pathways
The neuroprotective effects of this compound and Reserpine are attributed to their multi-target engagement. While the precise intracellular signaling cascades are still under investigation, the available data suggests modulation of several pathways implicated in Alzheimer's disease.
This compound's Multi-Target Neuroprotective Mechanisms
This compound's neuroprotective effects stem from its ability to inhibit key enzymes involved in AD pathogenesis, reduce amyloid-beta aggregation, and protect against oxidative stress[4]. The diagram below illustrates these multi-faceted mechanisms.
Caption: Multi-target neuroprotective mechanisms of this compound.
Reserpine's Potential Neuroprotective Signaling Pathway
Reserpine has been shown to exert neuroprotective effects in various Alzheimer's disease models, including in vivo studies[5][6][7]. Its mechanisms appear to involve the modulation of neurotrophic factor signaling and the induction of anti-apoptotic proteins.
Caption: Potential neuroprotective signaling pathways of Reserpine.
Experimental Protocols
The following methodologies are based on the in vitro experiments conducted to evaluate the neuroprotective and anti-Alzheimer's properties of this compound and Reserpine.
In Vitro Neuroprotection Assay against Aβ₄₂ and H₂O₂ Induced Toxicity
This assay assesses the ability of a compound to protect neuronal cells from toxic insults relevant to Alzheimer's disease pathology.
-
Cell Line: PC12 (pheochromocytoma) cells are commonly used as they are of neuronal origin[8][9].
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or Reserpine for a specified duration (e.g., 2 hours).
-
Induction of Toxicity:
-
Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
Enzyme Inhibition Assays (AChE, BuChE, BACE-1, MAO-B)
These assays determine the inhibitory potential of the compounds against key enzymes in AD.
-
General Principle: The assays are typically performed in a 96-well plate format. The test compound (this compound or Reserpine) is incubated with the respective enzyme. The reaction is initiated by the addition of a specific substrate that produces a detectable product (e.g., colorimetric or fluorometric).
-
AChE/BuChE Inhibition: Based on Ellman's method, the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed by the enzyme to produce thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to form a yellow-colored product. The rate of color formation is measured spectrophotometrically.
-
BACE-1 Inhibition: A fluorogenic substrate for BACE-1 is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which is monitored over time.
-
MAO-B Inhibition: The assay measures the activity of MAO-B through a coupled enzyme reaction that produces a detectable signal (e.g., fluorescence or absorbance).
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate only). For IC50 determination, various concentrations of the inhibitor are tested, and the concentration that causes 50% inhibition is calculated.
Aβ₄₂ Aggregation Inhibition Assay
This assay evaluates the ability of the compounds to interfere with the aggregation of Aβ₄₂ peptides.
-
Principle: Thioflavin T (ThT) is a dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in its fluorescence emission.
-
Procedure: Aβ₄₂ monomers are incubated in the presence or absence of the test compounds (this compound or Reserpine) under conditions that promote aggregation (e.g., specific buffer, temperature, and agitation).
-
Measurement: At various time points, aliquots are taken, and ThT is added. The fluorescence intensity is measured to quantify the extent of fibril formation.
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to the control (Aβ₄₂ alone).
Caption: General experimental workflow for in vitro evaluation.
Conclusion
Both this compound and Reserpine demonstrate significant potential as multi-target neuroprotective agents for Alzheimer's disease in preclinical models. Reserpine shows more potent anticholinesterase activity, while this compound exhibits stronger inhibition of BACE-1 and MAO-B[1][4]. Both compounds effectively inhibit Aβ₄₂ aggregation and protect neuronal cells from Aβ₄₂- and oxidative stress-induced toxicity[1][2]. These findings underscore the potential of these indole alkaloids as lead compounds for the development of multi-target therapies for Alzheimer's disease. Further in vivo studies are warranted to validate these in vitro findings and to assess their pharmacokinetic and pharmacodynamic profiles in more complex biological systems.
References
- 1. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reserpine Improves Working Memory [scirp.org]
- 3. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 6. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All roads lead to Rome — a review of the potential mechanisms by which exerkines exhibit neuroprotective effects in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Reserpine on the Behavioral Defects, Aβ-42 Deposition and NGF Metabolism in Tg2576 Transgenic Mouse Model for Alzheimer's Disease -Journal of Life Science | 학회 [koreascience.kr]
- 9. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
Unveiling Antagonist Potency: A Comparative Guide to Schild Plot Analysis of Ajmalicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist potency of Ajmalicine at α1-adrenergic receptors, benchmarked against other well-established antagonists. Leveraging Schild plot analysis, we present quantitative data, detailed experimental protocols, and visual workflows to offer an objective evaluation for researchers in pharmacology and drug development.
Understanding Antagonist Potency with Schild Plot Analysis
Schild plot analysis is a cornerstone of in vitro pharmacology for the characterization of receptor antagonists. It provides a graphical method to determine the dissociation constant (KB) of a competitive antagonist, which is a measure of its potency. The negative logarithm of the KB is the pA2 value, a widely used metric for comparing the potency of different antagonists. A higher pA2 value indicates a more potent antagonist.
The analysis involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve without affecting the maximum response. The magnitude of this shift, quantified as the dose ratio, is then used to construct the Schild plot. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
Comparative Potency of α1-Adrenergic Receptor Antagonists
This compound, a selective α1-adrenergic receptor antagonist, is used for its antihypertensive properties.[1] To objectively assess its potency, we compare its pA2 value with those of other known α1-adrenergic antagonists.
| Antagonist | Receptor Target | Agonist | Tissue Preparation | pA2 Value | Schild Plot Slope | Reference(s) |
| This compound | α1-Adrenoceptor | Noradrenaline | Rat | 6.57 | Not Reported | [2] |
| Prazosin | α1-Adrenoceptor | Noradrenaline | Rat Aorta | 9.17 | 1.05 | |
| Prazosin | α1-Adrenoceptor | Phenylephrine (B352888) | Rat Aorta | 9.45 | 1.01 | |
| Tamsulosin | α1A-Adrenoceptor | Noradrenaline | Rat Vas Deferens | 9.98 | Not Reported | |
| Doxazosin | α1-Adrenoceptor | Noradrenaline | Rabbit Aorta | 8.8 | Not Reported | |
| Yohimbine | α1-Adrenoceptor | Noradrenaline | Rat Anococcygeus | 6.2 | Not Reported | [2] |
Note: The potency of an antagonist can vary depending on the specific receptor subtype, the agonist used, and the tissue preparation.
Visualizing the α1-Adrenergic Signaling Pathway and Antagonism
The following diagram illustrates the signaling cascade initiated by the activation of α1-adrenergic receptors and the point of intervention for antagonists like this compound.
α1-Adrenergic signaling pathway and antagonism by this compound.
Experimental Protocol: Schild Plot Analysis for α1-Adrenergic Antagonists
This protocol details the methodology for determining the pA2 value of an α1-adrenergic antagonist, such as this compound, using an isolated rat aortic ring preparation.
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Clean the aorta of adherent connective and fatty tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
2. Experimental Procedure:
-
After equilibration, obtain a reference contraction by exposing the tissues to a submaximal concentration of the α1-adrenergic agonist, phenylephrine (e.g., 1 µM).
-
Wash the tissues and allow them to return to baseline.
-
Control Agonist Concentration-Response Curve:
-
Cumulatively add increasing concentrations of phenylephrine (e.g., 1 nM to 100 µM) to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
-
Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation:
-
Add a known concentration of the antagonist (e.g., this compound, 10 nM) to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, repeat the cumulative addition of phenylephrine to generate a second concentration-response curve.
-
-
Repeat the wash-out, incubation, and agonist concentration-response curve generation for at least two other increasing concentrations of the antagonist (e.g., 30 nM and 100 nM).
3. Data Analysis:
-
For each concentration-response curve, determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist
-
Construct the Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression analysis on the Schild plot.
-
The pA2 value is the x-intercept of the regression line.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
Visualizing the Schild Plot Analysis Workflow
The following diagram outlines the key steps in performing a Schild plot analysis.
Experimental workflow for Schild plot analysis.
Conclusion
This guide provides a framework for the objective comparison of this compound's antagonist potency at α1-adrenergic receptors. The presented data and detailed experimental protocols for Schild plot analysis offer researchers the necessary tools to conduct their own evaluations and contribute to the broader understanding of α1-adrenergic pharmacology. The principles and methodologies outlined here are fundamental for the preclinical assessment of novel antagonist compounds in drug discovery and development.
References
A Guide to Inter-laboratory Comparison of Analytical Methods for Ajmalicine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ajmalicine (B1678821), a bioactive indole (B1671886) alkaloid with antihypertensive properties, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2][3] When analytical testing is transferred between laboratories or different analytical methods are employed, a thorough cross-validation is essential to ensure data consistency and reliability.[1] While direct inter-laboratory studies on this compound are not extensively available in published literature, this guide synthesizes typical performance data from single-laboratory validations to provide a framework for comparison and to guide the cross-validation process.[1]
This guide provides an objective comparison of the most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[4] The information presented is based on established methodologies and typical performance data to offer a comprehensive cross-validation perspective.[3]
Quantitative Performance Comparison
The selection of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, speed, and cost.[2] The following table summarizes the typical performance characteristics of HPLC, HPTLC, and UPLC-MS for the quantification of this compound, based on published single-laboratory validation studies. These values can serve as a benchmark when comparing results between laboratories.[1]
| Validation Parameter | HPLC-PDA[1][2][4] | HPTLC[2][4] | UPLC-MS[2][4] |
| Principle | Separation based on polarity using a reversed-phase column and UV detection. | Separation on a thin layer plate with densitometric quantification. | Separation based on polarity with detection by mass spectrometry. |
| Linearity Range | 1 - 20 µg/mL | 200 - 1200 ng/spot | 1.00 - 6250.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.994 | > 0.99 |
| Accuracy (% Recovery) | 97.03% | 98.7% | 88.0 - 111.8% |
| Precision (% RSD) | < 3% | Not Reported | 1.25 - 7.81% (intra- and inter-day) |
| Limit of Detection (LOD) | 4 µg/mL | 50 ng/spot | 0.46 - 0.70 ng/mL |
| Limit of Quantification (LOQ) | 12 µg/mL | 150 ng/spot | 1.00 ng/mL |
| Selectivity | High | Moderate to High | Very High |
| Analysis Time | ~30 minutes per sample | Shorter for multiple samples run simultaneously | ~6 minutes per sample |
| Solvent Consumption | Moderate | Lower | Lower than HPLC |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results.[1] Below are representative protocols for this compound quantification using HPLC, HPTLC, and UPLC-MS.
Sample Preparation (General)
A common procedure for sample preparation from plant material (e.g., Rauvolfia serpentina root powder) involves the following steps:
-
Accurately weigh the dried and powdered plant material.[3][4]
-
Extract the sample with a suitable solvent, such as methanol, using methods like ultrasonication.[3][4]
-
Filter the combined extracts and evaporate to dryness under reduced pressure.[4]
-
Reconstitute the residue in a known volume of the mobile phase or a suitable solvent.[2][4]
-
Filter the solution through a 0.45 µm syringe filter before injection or application.[2][3]
Standard Preparation
Prepare a stock solution of this compound standard in methanol. From this stock, a series of working standard solutions are prepared by diluting with the mobile phase to cover the desired linearity range.[2]
A sensitive and reproducible reversed-phase HPLC method with photodiode array (PDA) detection is a widely used technique for the quantification of this compound.[3]
-
Instrumentation: HPLC system equipped with a PDA detector.[4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A binary gradient of 0.01 M (pH 3.5) phosphate (B84403) buffer and acetonitrile (B52724) is often used.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Maintained at 25°C.[3]
HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.[3]
-
Instrumentation: HPTLC system with a densitometer.[4]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[3]
-
Sample Application: Apply samples and standards as bands of a specific width using an automated applicator.[3]
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in a specific ratio (e.g., 5:4:1, v/v/v) is often effective.[3]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.[3]
-
Densitometric Scanning: After development, dry the plate and perform densitometric scanning at a suitable wavelength, such as 254 nm.[3]
UPLC-MS provides excellent sensitivity and selectivity for the analysis of this compound.[4]
-
Instrumentation: UPLC system coupled with a mass spectrometer.[4]
-
Column: ACQUITY UPLC BEH C18 column, 1.7 µm (2.1 × 100 mm) or equivalent.[5]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Optimized for the UPLC column, typically 0.2-0.6 mL/min.[1]
-
Injection Volume: 1-5 µL.[1]
-
Mass Spectrometry Conditions:
Method Validation
The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability.[3] Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][6]
Visualizing the Workflow and Decision-Making Process
To better understand the logical flow of a cross-validation study and the decision-making process for method selection, the following diagrams illustrate the key steps involved.
Workflow for cross-validation of analytical methods for this compound.
The choice between HPLC, HPTLC, and UPLC-MS often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical parameters.[3]
Decision tree for selecting an analytical method for this compound.
Conclusion
Both HPLC and HPTLC are powerful techniques for the quantification of this compound.[3] HPLC generally offers higher sensitivity and resolution, making it ideal for the analysis of complex mixtures and trace-level quantification.[3] HPTLC, on the other hand, provides advantages in terms of sample throughput and cost-effectiveness, making it well-suited for routine quality control and screening purposes.[3] UPLC-MS offers the highest sensitivity and selectivity, which is critical for complex matrices and when very low detection limits are required.[4] The choice of method should be based on the specific analytical requirements, available resources, and the intended application.[3] An inter-laboratory comparison, even if based on synthesized data, provides a valuable framework for ensuring the consistency and reliability of results across different analytical platforms.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Ajmalicine
For Immediate Reference: A Guide for Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of Ajmalicine, a monoterpenoid indole (B1671886) alkaloid used in hypertension research.[1][2][3] Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4][5][6][7] Appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel must be equipped with the following PPE before handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][5] A face shield should be used in conjunction with safety goggles where there is a risk of splashing.[5] | To protect the eyes from dust particles and splashes of this compound solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[4] Gloves must be inspected for integrity before each use and proper removal techniques must be followed to avoid skin contact.[4] | To prevent dermal absorption of this compound. |
| Respiratory Protection | For handling the powdered form or in situations where dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is required.[4][5] | To prevent inhalation of this compound dust. |
| Body Protection | A standard laboratory coat is required.[5] | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step operational plan should be followed:
Preparation:
-
Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood to control dust and vapors.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, solvent, and waste containers before starting work.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Weighing and Solution Preparation:
-
Weighing: Carefully weigh the required amount of this compound powder on weighing paper within the designated area. Avoid creating dust.
-
Dissolving: Gently add the weighed this compound to the desired solvent. This compound is soluble in chloroform (B151607) and sparingly soluble in methanol.[2]
-
Mixing: Cap the container and mix gently until the this compound is fully dissolved.
Experimental Use:
-
Transfer: Use appropriate tools (e.g., pipettes) to transfer the this compound solution.
-
Work Practices: Handle the solution with care to avoid spills and aerosol generation. Always work within a well-ventilated area.
Post-Handling:
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and respiratory protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Unused this compound Powder | Labeled, sealed hazardous waste container. | Collect in a designated, clearly labeled, and sealed container for hazardous chemical waste. |
| Contaminated Solid Waste (gloves, weighing paper, etc.) | Labeled hazardous waste bag. | Place all contaminated solid waste into a designated hazardous waste bag immediately after use. |
| Contaminated Liquid Waste (unused solutions, rinsates) | Labeled hazardous liquid waste container. | Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. |
All waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[5] Do not pour this compound waste down the drain.[4][5]
Emergency Procedures
Spill Response:
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain and Cleanup:
-
Decontaminate: Thoroughly clean the spill area.[5]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][5]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[4]
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
References
- 1. This compound | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:483-04-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
